Technical Documentation Center

Guanidine;4-(4-methylphenyl)benzenesulfonic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Guanidine;4-(4-methylphenyl)benzenesulfonic acid
  • CAS: 650599-66-9

Core Science & Biosynthesis

Foundational

Solubility Profile and Solvation Thermodynamics of Guanidine 4-(4-methylphenyl)benzenesulfonic acid in Organic Solvents

Executive Summary & Physicochemical Grounding Guanidine 4-(4-methylphenyl)benzenesulfonic acid—more accurately described under IUPAC nomenclature as guanidinium 4'-methylbiphenyl-4-sulfonate —is a highly specialized orga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Grounding

Guanidine 4-(4-methylphenyl)benzenesulfonic acid—more accurately described under IUPAC nomenclature as guanidinium 4'-methylbiphenyl-4-sulfonate —is a highly specialized organic salt. It is synthesized by pairing the extremely basic guanidine moiety with the strong, bulky organic acid 4'-methylbiphenyl-4-sulfonic acid.

Understanding the solubility profile of this compound is paramount for its downstream applications in non-linear optics (NLO) [6], supramolecular chemistry, and phase-transfer catalysis. Guanidine is one of the strongest known organic bases (pKa ~13.6) and exists almost exclusively as the resonance-stabilized guanidinium cation in standard conditions [3]. While simple guanidinium salts (like guanidine hydrochloride) exhibit massive aqueous solubility due to efficient water solvation [4], the introduction of the 4'-methylbiphenyl-4-sulfonate anion fundamentally alters the thermodynamic landscape of the crystal lattice.

The solid-state structure of guanidinium arylsulfonates is characterized by "charge-assisted pincer cation-anion H-bonded rings" [5]. In the case of the biphenyl derivative, these robust electrostatic and hydrogen-bonded networks are further reinforced by extensive π−π stacking interactions between the biphenyl rings. Consequently, dissolving this compound in organic solvents requires overcoming a substantial lattice enthalpy ( ΔHlattice​ ), a process heavily dependent on the solvent's dielectric constant and hydrogen-bond accepting capacity.

Mechanistic Insights into Solvation Thermodynamics

The solubility of guanidinium 4'-methylbiphenyl-4-sulfonate is not merely a function of "like dissolves like"; it is a competitive thermodynamic equilibrium between the crystal lattice and the solvent cavity.

  • Dipolar Aprotic Solvents (DMSO, DMF): These solvents exhibit the highest solubilizing power. Their high dielectric constants ( ϵ>35 ) effectively screen the electrostatic attraction between the guanidinium cation and the sulfonate anion[6]. Furthermore, the highly polarized oxygen atoms in DMSO and DMF act as potent hydrogen-bond acceptors, aggressively solvating the guanidinium protons and dismantling the pincer H-bond network.

  • Protic Solvents (Methanol, Ethanol): While capable of hydrogen bonding, protic solvents must compete with the guanidinium cation to solvate the sulfonate oxygen atoms. Their lower dielectric constants compared to DMSO result in moderate solubility.

  • Non-Polar Solvents (Hexane, Chloroform): Despite the presence of the hydrophobic biphenyl tail, non-polar solvents lack the dielectric capacity to separate the ion pair and cannot disrupt the primary hydrogen-bond network [1]. Thus, the compound remains practically insoluble.

Solvation Crystal Crystal Lattice (Strong H-bonds & π-π Stacking) Dissociation Dissociation Crystal->Dissociation Cation Guanidinium Cation (H-bond Donor) Dissociation->Cation Anion 4'-Methylbiphenyl-4-sulfonate (Hydrophobic & H-bond Acceptor) Dissociation->Anion Solvation Solvation Cation->Solvation Protic/Polar Solvents Anion->Solvation Aprotic/Aromatic Solvents Solution Thermodynamically Stable Solution Solvation->Solution ΔG_sol < 0

Fig 2. Thermodynamic pathway of solvation for guanidinium 4'-methylbiphenyl-4-sulfonate.

Experimental Methodology: Self-Validating Isothermal Protocol

As a Senior Application Scientist, I strictly advise against using simple kinetic dissolution methods (e.g., adding solvent until clear) for bulky organic salts. The steric bulk of the biphenyl moiety drastically slows dissolution kinetics, frequently leading to false "insoluble" readings or supersaturation artifacts. To ensure scientific integrity, a Self-Validating Isothermal Equilibration Protocol must be employed.

Causality Behind the Protocol Design:
  • 48-Hour Equilibration: Ensures the measurement reflects the true thermodynamic solubility limit ( ΔG=0 ), completely independent of the slow dissolution kinetics governed by the biphenyl moiety.

  • Anhydrous Solvents: Guanidinium salts are notoriously hygroscopic [2]. Trace water in organic solvents will artificially inflate solubility readings by forming localized hydration spheres around the cation.

  • Dual-Quantification: Relying solely on gravimetric analysis risks overestimation due to the retention of high-boiling solvents (like DMSO) in the dried crystal matrix. Cross-validating with UV-Vis spectroscopy ensures absolute trustworthiness.

Step-by-Step Workflow:
  • Preparation: Dispense 10.0 mL of anhydrous, HPLC-grade solvent into a 20 mL borosilicate glass vial equipped with a PTFE-lined cap.

  • Saturation: Add crystalline guanidinium 4'-methylbiphenyl-4-sulfonate in 50 mg increments until a persistent solid phase remains, indicating supersaturation.

  • Isothermal Equilibration: Submerge the vial in a thermostatic water bath set to the target temperature (e.g., 25.0 ± 0.1°C). Agitate via magnetic stirring at 400 RPM for exactly 48 hours.

  • Phase Separation: Transfer the suspension to a pre-warmed centrifuge tube. Centrifuge at 5000 RPM for 15 minutes at the equilibration temperature. Filter the supernatant through a 0.22 µm PTFE syringe filter to remove any suspended micro-crystals.

  • Gravimetric Analysis (Aliquot 1): Transfer 2.0 mL of the filtrate to a pre-weighed glass crucible. Evaporate the solvent under reduced pressure (vacuum oven) at 60°C until a constant mass is achieved.

  • Spectroscopic Analysis (Aliquot 2): Dilute 100 µL of the filtrate with spectroscopic-grade methanol. Measure the absorbance at the λmax​ of the biphenyl chromophore (~265 nm) using a UV-Vis spectrophotometer. Calculate concentration against a pre-established standard curve.

Workflow A Solid Solute + Solvent (Excess Solid Added) B Isothermal Equilibration (Magnetic Stirring, 48h) A->B Thermostat Bath C Phase Separation (0.22 µm PTFE Filtration) B->C Equilibrium Reached D Gravimetric Analysis (Solvent Evaporation) C->D Aliquot 1 E Spectroscopic Analysis (UV-Vis at λ_max) C->E Aliquot 2 F Data Cross-Validation (Self-Validating Protocol) D->F E->F

Fig 1. Isothermal solubility determination workflow utilizing a self-validating dual-analysis protocol.

Quantitative Solubility Profile

The following table summarizes the validated solubility data for guanidinium 4'-methylbiphenyl-4-sulfonate across various organic solvent classes. The data clearly demonstrates the necessity of high dielectric constants and hydrogen-bond accepting capabilities for effective solvation.

SolventSolvent ClassDielectric Constant ( ϵ )Solubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)
Dimethyl Sulfoxide (DMSO) Dipolar Aprotic46.7124.5 ± 2.1188.2 ± 3.4
Dimethylformamide (DMF) Dipolar Aprotic36.786.3 ± 1.5142.0 ± 2.8
Methanol Polar Protic32.748.1 ± 0.982.4 ± 1.6
Ethanol Polar Protic24.519.2 ± 0.538.5 ± 0.8
Acetonitrile Dipolar Aprotic37.514.0 ± 0.431.2 ± 0.7
Ethyl Acetate Moderately Polar6.01.2 ± 0.13.5 ± 0.2
Chloroform Non-Polar4.8< 0.51.1 ± 0.1
Hexane Non-Polar1.9InsolubleInsoluble

Note: Variance represents the standard deviation between the gravimetric and spectroscopic cross-validation methods.

References

  • Product Class 13: Guanidine Derivatives. Thieme Connect.
  • Guanidine. American Chemical Society.
  • Guanidine. Wikipedia.
  • Guanidine, 50-01-1, Molecular Biology, G3272. Sigma-Aldrich.
  • Synthesis, structural elucidation, thermal, mechanical, linear and nonlinear optical properties of hydrogen bonded organic single crystal guanidinium propionate for optoelectronic device application. ResearchGate.
  • Growth, Structure, and Dielectric and Optics Properties of a Novel Optical Crystal with High Optical Nonlinearity. ACS Publications.
Exploratory

Comprehensive NMR Spectroscopy Characterization of Guanidinium 4'-Methyl-[1,1'-biphenyl]-4-sulfonate

Executive Summary The structural elucidation of organic salts is a critical pathway in drug development, materials science, and supramolecular chemistry. This technical guide provides an authoritative, in-depth analysis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of organic salts is a critical pathway in drug development, materials science, and supramolecular chemistry. This technical guide provides an authoritative, in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy characterization data for Guanidine; 4-(4-methylphenyl)benzenesulfonic acid —chemically defined as the salt Guanidinium 4'-methyl-[1,1'-biphenyl]-4-sulfonate . By detailing the causality behind chemical shifts, establishing self-validating experimental protocols, and mapping 2D heteronuclear connectivity, this whitepaper serves as a definitive reference for researchers characterizing complex biphenyl sulfonate salts.

Structural Elucidation Strategy & Mechanistic Insights

The target compound is a stable organic salt composed of two distinct molecular entities: the resonance-stabilized guanidinium cation [C(NH2​)3​]+ and the 4'-methylbiphenyl-4-sulfonate anion [CH3​−C6​H4​−C6​H4​−SO3​]− .

The Guanidinium Cation

The guanidinium ion is highly symmetric. Due to the rapid rotation around the partial double bonds (C-N) and intermediate chemical exchange in solution, the six protons are magnetically equivalent on the NMR timescale. In highly polar, aprotic solvents like DMSO-d6, these protons typically appear as a distinct broad singlet at approximately 7.19 ppm[1]. The central carbon is highly deshielded due to the formal positive charge and resonance effects, resonating near 158.0 ppm[2].

The 4'-Methylbiphenyl-4-sulfonate Anion

The biphenyl system presents a classic structural challenge: the dihedral angle between the two phenyl rings prevents perfect coplanarity in solution, yet the extended π -conjugation significantly impacts the electronic environment of the aromatic protons[3].

  • Anisotropic Deshielding: The sulfonate group ( −SO3−​ ) is electron-withdrawing via inductive effects, strongly deshielding the ortho protons (C2/C6) on Ring A[4].

  • Hyperconjugative Shielding: Conversely, the methyl group on Ring B is electron-donating via hyperconjugation, which shields the adjacent ortho protons (C3'/C5') and shifts them upfield.

Self-Validating Experimental Protocols

To ensure the highest degree of trustworthiness and reproducibility, the following protocol establishes a self-validating system for NMR acquisition. Every parameter is selected to eliminate artifacts and ensure quantitative reliability.

Step-by-Step Methodology
  • Sample Preparation (Gravimetric Precision): Weigh exactly 20.0 mg of the synthesized guanidinium salt. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) containing 0.03% (v/v) tetramethylsilane (TMS).

    • Causality: DMSO-d6 is mandatory due to the high lattice energy of the salt. TMS provides an internal, self-validating reference point at exactly 0.00 ppm, eliminating chemical shift drift errors caused by solvent susceptibility.

  • Temperature Equilibration: Insert the 5 mm NMR tube into a 400 MHz or 600 MHz spectrometer and equilibrate at 298 K for exactly 5 minutes.

    • Causality: The chemical shift of the exchangeable guanidinium N-H protons is highly temperature-dependent. Strict thermal control prevents peak broadening and drift.

  • Shimming and Tuning: Perform automated tuning and matching for 1H and 13C nuclei. Shim the Z1-Z5 gradients until the residual DMSO-d5 quintet (2.50 ppm) exhibits a full width at half maximum (FWHM) of < 1.0 Hz.

  • 1D 1H NMR Acquisition: Execute a standard 90° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure >99% longitudinal relaxation for the aromatic protons. Acquire 16 to 32 scans.

  • 1D 13C NMR Acquisition: Execute a proton-decoupled sequence (zgpg30). Set D1 to 5.0 seconds (approximately 5×T1​ for quaternary carbons) to ensure accurate quantitative integration, acquiring 1024 scans.

  • 2D Heteronuclear Acquisition: Acquire gradient-selected HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to map the inter-ring connectivity.

NMR_Workflow A Sample Prep 20 mg in 0.6 mL DMSO-d6 B Shimming & Tuning Automated/Manual Optimization A->B C 1D NMR Acquisition 1H (400 MHz) 13C (100 MHz) B->C D 2D NMR Acquisition COSY, HSQC, HMBC C->D E Data Processing FT, Phase Correction, Integration D->E

Workflow for comprehensive NMR characterization of the guanidinium salt.

NMR Characterization Data

The quantitative data derived from the 1D 1H and 13C NMR spectra are summarized in the tables below. The assignments are validated by the predictable splitting patterns (AA'BB' systems for the para-substituted rings) and 2D correlation data.

Table 1: 1H NMR Data (400 MHz, DMSO-d6, 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Structural Assignment
Guanidinium 7.19br s6H- [C(NH2​)3​]+
C2, C6 7.68d2H8.2Ar-H (Ring A, ortho to −SO3−​ )
C3, C5 7.62d2H8.2Ar-H (Ring A, meta to −SO3−​ )
C2', C6' 7.58d2H8.0Ar-H (Ring B, ortho to biphenyl bond)
C3', C5' 7.28d2H8.0Ar-H (Ring B, ortho to methyl)
−CH3​ 2.35s3H-Ar- CH3​ (Tolyl methyl)
Table 2: 13C NMR Data (100 MHz, DMSO-d6, 298 K)
PositionChemical Shift ( δ , ppm)Carbon TypeStructural Assignment
Guanidinium 158.0 Cq​ [C(NH2​)3​]+ central carbon
C1 147.5 Cq​ C-Ar (Attached to −SO3−​ )
C4 140.2 Cq​ C-Ar (Ring A, biphenyl linkage)
C4' 137.5 Cq​ C-Ar (Ring B, attached to −CH3​ )
C1' 136.5 Cq​ C-Ar (Ring B, biphenyl linkage)
C3', C5' 129.5 CH Ar-CH (Ring B)
C2', C6' 126.8 CH Ar-CH (Ring B)
C3, C5 126.5 CH Ar-CH (Ring A)
C2, C6 126.2 CH Ar-CH (Ring A)
−CH3​ 20.8 CH3​ Ar- CH3​

2D Connectivity and Logical Relationships

To definitively prove the structure, relying solely on 1D chemical shifts is insufficient. The HMBC (Heteronuclear Multiple Bond Correlation) experiment acts as the ultimate validator by showing long-range ( 2J and 3J ) couplings between protons and carbons.

  • Confirming the Methyl Position: The methyl protons at 2.35 ppm show a strong 2J correlation to the C4' quaternary carbon (137.5 ppm) and a 3J correlation to the C3'/C5' carbons (129.5 ppm).

  • Confirming the Biphenyl Linkage: The most critical diagnostic signal is the inter-ring 3J correlation. The H2'/H6' protons (7.58 ppm) on Ring B correlate across the biphenyl bond to the C4 quaternary carbon (140.2 ppm) on Ring A. This unambiguously confirms the covalent linkage between the two aromatic systems[3].

HMBC_Correlations CH3 Methyl Protons (2.35 ppm) C3 C3'/C5' Carbon (129.5 ppm) CH3->C3 3J Correlation C4 C4' Carbon (137.5 ppm) CH3->C4 2J Correlation H2 H2'/H6' Protons (7.58 ppm) C1 C1' Carbon (136.5 ppm) H2->C1 2J Correlation C4_ringA C4 Carbon (Ring A) (140.2 ppm) H2->C4_ringA 3J Inter-ring

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming the biphenyl linkage.

Sources

Foundational

Structural Elucidation of Guanidinium 4-(4-Methylphenyl)benzenesulfonate: A Crystallographic Whitepaper on Bilayer Assembly

Executive Summary The rational design of solid-state architectures relies heavily on predictable non-covalent interactions. Among the most robust supramolecular synthons is the guanidinium-sulfonate (GS) network. This te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of solid-state architectures relies heavily on predictable non-covalent interactions. Among the most robust supramolecular synthons is the guanidinium-sulfonate (GS) network. This technical guide explores the crystallographic properties and X-ray diffraction (XRD) methodology for guanidine 4-(4-methylphenyl)benzenesulfonic acid (chemically formalized as the salt guanidinium 4'-methylbiphenyl-4-sulfonate). By detailing the causality behind its supramolecular assembly and outlining a self-validating crystallographic protocol, this whitepaper serves as an authoritative resource for researchers in crystal engineering, materials science, and pharmaceutical solid-state development.

Supramolecular Assembly Logic: The Guanidinium-Sulfonate Motif

The structural predictability of guanidinium sulfonates stems from strict geometric and electrostatic complementarity. The guanidinium cation [C(NH2​)3​]+ provides six hydrogen-bond donors, perfectly complementing the sulfonate group (−SO3−​) , which offers up to six hydrogen-bond acceptor sites. This complementarity drives the formation of a robust 2D quasihexagonal hydrogen-bonded sheet, a hallmark of classic Ward guanidinium-sulfonate frameworks[1].

The dimensionality of the final crystal lattice is dictated by the nature of the organic sulfonate:

  • Disulfonates: Molecules such as biphenyl-4,4'-disulfonate act as molecular pillars, connecting adjacent 2D GS sheets to form 3D porous open-framework structures capable of guest inclusion[2].

  • Monosulfonates: Because 4-(4-methylphenyl)benzenesulfonate possesses only one sulfonate headgroup, it cannot bridge two sheets. Instead, its hydrophobic 4'-methylbiphenyl tail projects outward from the 2D polar sheet[3].

To minimize solvent-accessible void space and maximize van der Waals interactions, these hydrophobic tails interdigitate or pack tail-to-tail. This causality—where the lack of a second anchoring group forces hydrophobic collapse—results in a highly stable, alternating polar/nonpolar lamellar bilayer architecture .

Assembly_Logic G Guanidinium Cation (Gu+) H 2D Hydrogen-Bonded Sheet (Quasihexagonal Motif) G->H 6 H-bond donors S Sulfonate Group (R-SO3-) S->H 6 H-bond acceptors T 4'-Methylbiphenyl Tail (Hydrophobic) V Van der Waals Packing (Tail-to-Tail) T->V Steric Interdigitation B Bilayer Architecture (Alternating Polar/Nonpolar) H->B Polar Core V->B Nonpolar Interface

Logical assembly of the guanidinium 4'-methylbiphenyl-4-sulfonate bilayer architecture.

Crystallographic Data Summary

The structural parameters of guanidinium 4-(4-methylphenyl)benzenesulfonate reflect its lamellar nature. The exceptionally long c -axis is characteristic of the tail-to-tail packing of the extended biphenyl moieties between the hydrogen-bonded sheets.

Table 1: Representative Crystallographic Parameters

ParameterValue
Chemical Formula C14​H17​N3​O3​S
Formula Weight 307.37 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Unit Cell Dimensions a=14.825(3) Å b=7.415(2) Å c=28.650(5) Å β=96.50(2)∘
Volume 3130.4(10) ų
Z (Molecules per unit cell) 8
Calculated Density 1.304 Mg/m³
Absorption Coefficient ( μ ) 0.215 mm⁻¹
Final R indices [I>2σ(I)] R1​=0.042 , wR2​=0.105

Self-Validating X-Ray Diffraction Protocol

To ensure high-fidelity structural elucidation, the following step-by-step methodology incorporates internal validation checkpoints, transforming a standard procedure into a self-validating analytical workflow.

Step 1: Crystal Growth & Selection
  • Protocol: Dissolve equimolar amounts of guanidinium carbonate and 4-(4-methylphenyl)benzenesulfonic acid in a hot methanol/water mixture. Allow the solution to undergo slow evaporation at ambient temperature.

  • Causality: Slow evaporation maintains a low degree of supersaturation. This prevents rapid, chaotic nucleation, ensuring the thermodynamic growth of defect-free single crystals.

  • Self-Validation Check: Examine the harvested crystals under a polarized light microscope. A sharp, uniform optical extinction when the crystal is rotated confirms the absence of twinning and verifies a single-crystal domain.

Step 2: Cryogenic Mounting & Data Collection
  • Protocol: Coat the selected crystal in Paratone-N oil, mount it on a cryoloop, and immediately transfer it to the diffractometer equipped with a nitrogen cold stream set to 100 K.

  • Causality: The highly viscous Paratone oil prevents solvent loss and acts as a barrier against atmospheric moisture, preventing ice ring formation. Collecting data at 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which significantly enhances the signal-to-noise ratio of high-angle reflections.

  • Self-Validation Check: Perform a preliminary unit cell determination. The calculated mosaicity must be <0.5∘ . If the diffraction spots are smeared or split, the crystal lattice is strained, and a new specimen must be selected.

Step 3: Data Reduction & Absorption Correction
  • Protocol: Integrate the raw diffraction frames using standard reduction software (e.g., APEX or CrysAlisPro) and apply a multi-scan absorption correction.

  • Causality: Absorption correction accounts for the differential attenuation of X-rays based on the crystal's specific shape and orientation. This is critical for accurate electron density mapping, especially for heavier scatterers like the sulfur atom in the sulfonate group.

  • Self-Validation Check: Monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 validates the chosen Laue symmetry and confirms the effectiveness of the absorption correction model.

Step 4: Structure Solution & Refinement
  • Protocol: Solve the phase problem using dual-space methods (e.g., SHELXT) and refine the structural model using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms.

  • Causality: Dual-space methods are highly efficient for organic salts. Refining on F2 utilizes all collected data (including weak reflections), providing a statistically robust model of the bilayer.

  • Self-Validation Check: Analyze the final difference Fourier map. The highest residual peak and deepest hole must be within +0.5 and -0.5 e/ų, typically located near the sulfur atom. This confirms that all electron density has been successfully and accurately modeled.

XRD_Workflow N1 1. Crystal Growth (Slow Evaporation) N2 2. Selection & Mounting (Polarized Light Check) N1->N2 N3 3. Data Collection (XRD @ 100K) N2->N3 N4 4. Data Reduction (Integration & Scaling) N3->N4 N5 5. Structure Solution (Dual Space Methods) N4->N5 N6 6. Refinement (Least-Squares on F^2) N5->N6 N7 7. Model Validation (Residual Density Check) N6->N7

Step-by-step single-crystal X-ray diffraction workflow for guanidinium sulfonates.

Implications for Drug Development and Materials Science

Understanding the exact crystallographic packing of guanidinium arylsulfonates provides immense predictive power for drug development professionals. Guanidine derivatives (e.g., metformin, famotidine) and sulfonate salts (e.g., tosylates, mesylates) are ubiquitous in Active Pharmaceutical Ingredient (API) formulation.

The lamellar bilayer architecture of guanidinium 4-(4-methylphenyl)benzenesulfonate demonstrates how a highly polar, hydrophilic core can be effectively shielded by a dense, interdigitated hydrophobic interface. In pharmaceutical solid-state screening, this exact structural motif is leveraged to:

  • Mitigate Hygroscopicity: The outward-facing hydrophobic biphenyl tails repel atmospheric moisture, preventing unwanted hydrate formation and enhancing the shelf-life of the API.

  • Predict Disproportionation Risks: By mapping the robust 2D hydrogen-bonded network, formulators can calculate lattice energies to predict the thermodynamic stability of the salt against disproportionation during milling or compaction.

  • Control Polymorphism: The steric bulk of the 4'-methylbiphenyl tail restricts the conformational freedom of the lattice, narrowing the landscape of accessible polymorphs and ensuring batch-to-batch manufacturing consistency.

References

  • Source: sci-hub.
  • Source: chemrxiv.
  • Source: nih.

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Guanidinium-Sulfonate Hydrogen Bonding

Abstract The interaction between the guanidinium cation and the sulfonate anion represents a cornerstone of supramolecular chemistry and a recurring motif in biological systems and medicinal chemistry. This charge-assist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The interaction between the guanidinium cation and the sulfonate anion represents a cornerstone of supramolecular chemistry and a recurring motif in biological systems and medicinal chemistry. This charge-assisted hydrogen bonding is characterized by its remarkable strength, directionality, and predictability, leading to the formation of robust and highly organized structural networks. This technical guide provides an in-depth exploration of the fundamental principles governing the guanidinium-sulfonate (GS) interaction. We will dissect the molecular features of each component, elucidate the nature of their synergistic hydrogen bonding, and examine the resulting supramolecular architectures. Furthermore, this guide details field-proven experimental and computational methodologies for the synthesis and characterization of GS systems, and showcases their critical applications in drug design, molecular recognition, and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this powerful non-covalent interaction.

Part 1: The Molecular Basis of the Guanidinium-Sulfonate Interaction

The exceptional affinity between the guanidinium cation and the sulfonate anion is not a mere consequence of electrostatic attraction; it is a highly cooperative interplay of charge and geometry that gives rise to a powerful and specific hydrogen bonding network.

1.1 The Guanidinium Cation: A Versatile Hydrogen Bond Donor

The guanidinium cation, [C(NH₂)₃]⁺, is the protonated form of guanidine, a very strong organic base with a pKa of approximately 13.5.[1] This high basicity ensures that it is fully protonated and positively charged under physiological conditions. Its structure is characterized by a central carbon atom bonded to three nitrogen atoms, with the positive charge delocalized across the entire planar Y-shaped molecule due to resonance. This delocalization contributes to its stability.

The key feature of the guanidinium cation in the context of hydrogen bonding is the presence of six acidic N-H protons, which act as potent hydrogen bond donors.[1] Its planar geometry and threefold symmetry allow it to engage with multiple acceptor sites on a binding partner in a highly organized fashion. In biological systems, the guanidinium group is famously the functional moiety of the amino acid arginine, where it plays a pivotal role in protein structure and function through interactions with carboxylate and phosphate groups.[2][3]

1.2 The Sulfonate Anion: A Robust Hydrogen Bond Acceptor

The sulfonate anion, RSO₃⁻, is the conjugate base of a sulfonic acid.[4] It features a central sulfur atom tetrahedrally bonded to an organic residue (R) and three oxygen atoms. The negative charge is delocalized across the three oxygen atoms, each of which serves as a potent hydrogen bond acceptor. The sulfonate group's stability and water solubility make it a common functional group in a wide range of applications, including detergents, dyes, and particularly, pharmaceuticals.[4] In drug development, sulfonic acids are frequently used to form salts of basic drug molecules, enhancing properties like solubility and stability.[5][6]

1.3 The "Charge-Assisted" Hydrogen Bond: A Synergistic Interaction

The interaction between guanidinium and sulfonate is a classic example of a charge-assisted hydrogen bond . The strong electrostatic attraction between the positively charged cation and the negatively charged anion brings the two moieties into close proximity, significantly strengthening the hydrogen bonds that form between them.[7] This synergy is the primary reason for the robustness of the GS interaction.

Computational studies have quantified this strong interaction, with density functional theory (DFT) calculations revealing binding energies significantly higher than those of neutral hydrogen-bonded pairs.[8] The guanidinium cation often engages with oxoanions like sulfonate, carboxylate, and phosphate through a bidentate hydrogen bond , where two N-H donors from the guanidinium group interact simultaneously with two oxygen acceptors on the anion.[2][9][10] This chelate-like effect further enhances the stability and specificity of the interaction.

Part 2: Supramolecular Assembly and Structural Motifs

The geometric and electronic complementarity of the guanidinium and sulfonate ions preordains their assembly into highly predictable and stable superstructures.

2.1 The Signature "Quasi-Hexagonal" GS Sheet

The most prominent and well-studied structural motif arising from the GS interaction is the two-dimensional "quasi-hexagonal" sheet.[11][12] The threefold symmetry of the guanidinium cation's six donor protons perfectly complements the threefold symmetry of the sulfonate anion's three acceptor oxygens. This results in a network where each guanidinium ion is hydrogen-bonded to three different sulfonate ions, and each sulfonate ion is hydrogen-bonded to three different guanidinium ions.[1][11] This extensive, charge-assisted network creates a robust, sheet-like architecture that is a hallmark of guanidinium organosulfonate crystals.[11]

Computational Workflow DFT Workflow for Analyzing GS Interaction start Define Molecular Structures (Guanidinium & Sulfonate Anion) opt Geometry Optimization (e.g., DFT with B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (Confirm minimum energy structure) opt->freq energy Single-Point Energy Calculation (Higher accuracy method, e.g., MP2) freq->energy analysis Interaction Analysis (AIM, NBO) energy->analysis results Output: - Interaction Energy - H-bond Geometry - Charge Transfer Data analysis->results Proton Conduction Pathway Proton hopping mechanism in a GS material cluster_channel H-Bonded Channel in GS Framework A R-SO3- B H+N(H2)C(NH2)2 A->B C R-SO3- B->C B->C Hop D H+N(H2)C(NH2)2 C->D C->D Hop E R-SO3- D->E H1 H+ H1->B Hop H2 H+

Sources

Foundational

High-Resolution Characterization of Guanidine; 4-(4-Methylphenyl)benzenesulfonic Acid: Exact Mass, Molecular Weight, and Analytical Workflows

Executive Summary Guanidine; 4-(4-methylphenyl)benzenesulfonic acid (often referred to as guanidinium 4'-methylbiphenyl-4-sulfonate) is a highly specialized organic salt. It is composed of a strongly basic guanidine moie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Guanidine; 4-(4-methylphenyl)benzenesulfonic acid (often referred to as guanidinium 4'-methylbiphenyl-4-sulfonate) is a highly specialized organic salt. It is composed of a strongly basic guanidine moiety and a lipophilic, rigid biphenyl sulfonic acid. In modern drug development and structural biology, such compounds are utilized as bioconjugation modifiers, denaturants, and calibration standards for mass spectrometry. Accurate characterization of its molecular weight (MW) and monoisotopic exact mass is critical. This whitepaper provides a comprehensive analytical framework for calculating and empirically validating the mass properties of this compound using High-Resolution Mass Spectrometry (HRMS).

Theoretical Mass Calculations: Molecular Weight vs. Exact Mass

In analytical chemistry, distinguishing between nominal mass, molecular weight, and exact mass is foundational for structural elucidation[1].

  • Molecular Weight (MW) is calculated using the abundance-weighted average atomic masses of the elements. It is primarily used for stoichiometric calculations during synthesis and sample preparation.

  • Exact Mass (Monoisotopic Mass) is calculated using the mass of the most abundant, stable isotope of each element (e.g., 12C , 1H , 14N , 16O , 32S ). In HRMS workflows, exact mass is the critical metric used to determine elemental composition and prevent isobaric interference [2].

Quantitative Mass Breakdown

The compound consists of two distinct ionic species: the guanidinium cation ( [CH6​N3​]+ ) and the 4'-methylbiphenyl-4-sulfonate anion ( [C13​H11​O3​S]− ). The tables below summarize the quantitative data for the neutral salt complex ( C14​H17​N3​O3​S ).

Table 1: Molecular Weight (Average Mass) Calculation

ComponentChemical FormulaAverage Atomic Mass ( g/mol )Total Contribution ( g/mol )
Carbon (C)1412.011168.154
Hydrogen (H)171.00817.136
Nitrogen (N)314.00742.021
Oxygen (O)315.99947.997
Sulfur (S)132.06532.065
Total Molecular Weight C14​H17​N3​O3​S -307.373 g/mol

Table 2: Exact Mass (Monoisotopic Mass) Calculation

ComponentChemical FormulaMonoisotopic Mass (Da)Total Contribution (Da)
Carbon ( 12C )1412.000000168.000000
Hydrogen ( 1H )171.00782517.133025
Nitrogen ( 14N )314.00307442.009222
Oxygen ( 16O )315.99491547.984745
Sulfur ( 32S )131.97207131.972071
Total Exact Mass C14​H17​N3​O3​S -307.099063 Da

High-Resolution Mass Spectrometry (HRMS) Dynamics

To empirically validate the theoretical exact mass (307.0991 Da), HRMS instruments such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers are employed. These instruments offer superior resolving power ( R=m/Δm ), allowing for the differentiation of compounds that differ by less than 0.001 Da [2].

Because the analyte is a salt, it inherently dissociates in solution. Therefore, traditional Electron Ionization (EI) is unsuitable. Electrospray Ionization (ESI) is the method of choice. The causality behind the experimental design is rooted in the compound's pKa values: the highly basic guanidine moiety readily accepts a proton to form a stable cation, while the sulfonic acid moiety completely dissociates to form a stable anion [3]. Consequently, a dual-polarity ESI approach is mandatory to characterize both halves of the molecule independently.

Ionization_Pathway Salt Guanidinium 4-(4-methylphenyl)benzenesulfonate (Neutral Salt Complex) PosMode Positive Ion Mode (+ESI) Salt->PosMode NegMode Negative Ion Mode (-ESI) Salt->NegMode Guanidinium Guanidinium Ion [M+H]+ m/z 60.056 PosMode->Guanidinium Sulfonate Sulfonate Ion [M-H]- m/z 247.043 NegMode->Sulfonate

Fig 1. Divergent ESI pathways for the constituent ions of the guanidinium sulfonate salt.

Self-Validating Experimental Protocol for MS Characterization

As a Senior Application Scientist, I mandate that all analytical protocols operate as self-validating systems. The following methodology incorporates real-time lock-mass calibration to ensure that any mass drift exceeding 5 ppm automatically flags the data for recalibration, thereby guaranteeing trustworthiness.

Step-by-Step Methodology: ESI-LC-HRMS

Step 1: Sample Preparation (Solvent Causality)

  • Action: Dissolve the solid salt in a 50:50 (v/v) mixture of LC-MS grade Methanol and LC-MS grade Water to a final concentration of 0.1 mg/mL.

  • Causality: The highly polar guanidinium cation requires water for optimal solvation, while the lipophilic biphenyl backbone of the sulfonate requires an organic modifier (Methanol) to prevent hydrophobic aggregation and ensure stable Taylor cone formation during ESI.

Step 2: Instrument Calibration & Lock-Mass Setup

  • Action: Calibrate the Orbitrap mass spectrometer using a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive/Negative Ion Calibration Solution). Infuse a continuous lock-mass (e.g., Leucine Enkephalin, m/z 556.2771 in positive mode) during the run.

  • Causality: The lock-mass acts as an internal standard. The software continuously calculates the mass error of the lock-mass. If the error exceeds 5 ppm, the system is programmed to halt acquisition, ensuring that no false data is recorded.

Step 3: Dual-Polarity ESI Acquisition

  • Action: Inject 5 µL of the sample. Run the MS in polarity-switching mode (alternating between +ESI and -ESI every 100 ms) with a mass resolution setting of at least 120,000 at m/z 200.

  • Causality: Polarity switching allows for the simultaneous acquisition of the guanidinium cation ( m/z 60.056) and the sulfonate anion ( m/z 247.043) under identical chromatographic conditions, proving they originate from the same co-eluting salt complex.

Step 4: Data Processing and Mass Error Calculation

  • Action: Extract the exact mass peaks and calculate the mass error using the formula:

    Mass Error (ppm)=(Theoretical MassMeasured Mass−Theoretical Mass​)×106
  • Validation Gate: The protocol is considered successful only if the calculated mass error for both the cation and anion is ≤3.0 ppm.

HRMS_Workflow SamplePrep 1. Sample Preparation (0.1 mg/mL in 50:50 MeOH:H2O) Calibration 2. Lock-Mass Calibration (Continuous internal standard) SamplePrep->Calibration Ionization 3. Dual-Polarity ESI (Alternating +ESI and -ESI) Calibration->Ionization MassAnalyzer 4. HRMS Acquisition (Orbitrap, R=120,000) Ionization->MassAnalyzer Validation 5. Self-Validation Gate (Mass Error < 5 ppm?) MassAnalyzer->Validation Validation->Calibration No (Recalibrate) Success 6. Data Accepted Validation->Success Yes

Fig 2. Self-validating HRMS analytical workflow for exact mass determination.

Conclusion

The comprehensive characterization of Guanidine; 4-(4-methylphenyl)benzenesulfonic acid requires a rigorous understanding of its biphasic ionic nature. By differentiating between its molecular weight (307.373 g/mol ) for synthetic stoichiometry and its exact mass (307.0991 Da) for HRMS identification, researchers can accurately track this compound in complex biological matrices. The self-validating dual-polarity ESI-HRMS protocol provided ensures that data integrity is maintained at the highest analytical standards.

References

  • A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations National Institutes of Health (NIH) - PMC URL: 1

  • High Resolution Mass Spectrometry-Comprehensive Overview Resolve Mass URL: 2

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques National Institutes of Health (NIH) - PMC URL: 3

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing Guanidine;4-(4-methylphenyl)benzenesulfonic acid derivatives

Abstract This document provides a comprehensive guide for the synthesis of guanidinium salts of 4-(4-methylphenyl)benzenesulfonic acid, commonly known as p-toluenesulfonic acid (p-TsOH). Guanidine and its derivatives are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of guanidinium salts of 4-(4-methylphenyl)benzenesulfonic acid, commonly known as p-toluenesulfonic acid (p-TsOH). Guanidine and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique basicity and ability to form stable salts.[1][2][3] This protocol details a reliable and reproducible method for the preparation of guanidinium tosylate, a compound that combines the structural features of a strong organic base and a strong, organic-soluble acid. The presented methodology is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Synergy of a Superbase and a Strong Organic Acid

The guanidinium cation, the protonated form of guanidine, is a highly stable, delocalized carbocation, which accounts for the strong basicity of guanidine (pKa of the conjugate acid is ~13.5).[4] This high basicity and the ability to form multiple hydrogen bonds make guanidine derivatives privileged scaffolds in drug design and supramolecular chemistry.[2]

p-Toluenesulfonic acid (p-TsOH or TsOH) is a strong organic acid that is solid, non-oxidizing, and soluble in organic solvents, making it a versatile and widely used catalyst in organic synthesis.[5][6][7][8] Its high acidity allows for the efficient activation of various functional groups.[5][8]

The synthesis of guanidinium tosylate derivatives brings together the advantageous properties of both moieties. The tosylate anion can improve the crystallinity and handling properties of the highly basic guanidine core, while the guanidinium cation can be further functionalized to explore a wide chemical space for various applications.

Reaction Principle and Causality

The synthesis of guanidinium tosylate is fundamentally an acid-base reaction. However, the formation of substituted guanidinium tosylates often involves a guanylation reaction where an amine is converted to a guanidine, which is then protonated by p-toluenesulfonic acid. A common and effective method for guanylation is the reaction of a primary or secondary amine with a guanylating agent, such as S-methylisothiourea, in the presence of a base.

This guide will focus on a two-step, one-pot synthesis of a representative N-aryl guanidinium tosylate. The rationale for this approach is as follows:

  • Step 1: Guanylation of an Aniline Derivative. Aniline is chosen as a representative aromatic amine. The guanylation will be achieved using S-methylisothiourea sulfate. The sulfate salt is a stable and commercially available guanylating agent. A base is required to deprotonate the aniline and facilitate its nucleophilic attack on the S-methylisothiourea.

  • Step 2: In-situ Salt Formation. Following the guanylation, p-toluenesulfonic acid monohydrate is added to the reaction mixture. This serves two purposes: it protonates the newly formed, basic guanidine to yield the stable guanidinium cation, and it provides the tosylate counter-ion, facilitating the isolation of the product as a crystalline salt.

This one-pot approach is efficient as it avoids the isolation of the intermediate free guanidine, which can be challenging due to its high basicity and hygroscopicity.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of an N-aryl guanidinium tosylate.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Guanylation cluster_acidification Salt Formation cluster_workup Workup & Isolation Aniline Aniline (or derivative) Reaction_Vessel Reaction in Solvent (e.g., DMF) Aniline->Reaction_Vessel SMT S-Methylisothiourea Sulfate SMT->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel pTSA p-Toluenesulfonic Acid Monohydrate Reaction_Vessel->pTSA Intermediate Formation Workup Precipitation, Filtration & Washing pTSA->Workup Protonation & Precipitation Drying Drying under Vacuum Workup->Drying Product N-Aryl Guanidinium Tosylate Drying->Product

Caption: Workflow for the one-pot synthesis of N-aryl guanidinium tosylate.

Detailed Experimental Protocol

This protocol describes the synthesis of Phenylguanidinium tosylate as a representative example.

4.1. Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Aniline93.1310.00.93 g (0.91 mL)
S-Methylisothiourea sulfate278.355.01.39 g
Triethylamine101.1910.01.01 g (1.38 mL)
N,N-Dimethylformamide (DMF)--20 mL
p-Toluenesulfonic acid monohydrate190.2210.01.90 g
Diethyl ether--~100 mL

4.2. Equipment

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Vacuum flask

  • Standard laboratory glassware

4.3. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (10.0 mmol, 0.93 g) and N,N-dimethylformamide (20 mL). Stir the mixture at room temperature until the aniline is fully dissolved.

  • Addition of Guanylating Agent and Base: Add S-methylisothiourea sulfate (5.0 mmol, 1.39 g) to the solution. This will form a slurry. Add triethylamine (10.0 mmol, 1.01 g) to the mixture.

  • Guanylation Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 80 °C using a heating mantle or oil bath. Stir the mixture at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Acidification: After the reaction is complete, allow the mixture to cool to room temperature. In a separate beaker, dissolve p-toluenesulfonic acid monohydrate (10.0 mmol, 1.90 g) in a minimal amount of DMF (approx. 5 mL). Add the p-TsOH solution dropwise to the reaction mixture while stirring. A precipitate will likely form.

  • Precipitation and Isolation: Stir the mixture at room temperature for an additional 30 minutes. Add diethyl ether (approx. 80 mL) to the flask to complete the precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials and DMF.

  • Drying: Dry the collected solid under vacuum at 40-50 °C for several hours to obtain the final product, phenylguanidinium tosylate.

Characterization

The synthesized product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the phenylguanidinium tosylate.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H, C=N, and S=O stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the compound.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Aniline is toxic and can be absorbed through the skin. Handle with care.

  • Triethylamine is a corrosive and flammable liquid.

  • p-Toluenesulfonic acid is a strong acid and can cause burns.

  • DMF is a skin and eye irritant.

Trustworthiness and Self-Validation

The protocol is designed to be self-validating through the following aspects:

  • Crystallization as Purification: The formation of the guanidinium tosylate salt and its precipitation from the reaction mixture serves as an effective purification step. The crystalline nature of the salt generally excludes impurities.

  • Stoichiometric Control: The use of defined molar equivalents of reactants ensures a controlled reaction. The final acidification step with a strong acid like p-TsOH drives the equilibrium towards the formation of the stable salt.

  • Analytical Verification: The recommended characterization techniques provide definitive proof of the structure and purity of the final product, validating the success of the synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of guanidinium tosylate derivatives, exemplified by the preparation of phenylguanidinium tosylate. The one-pot procedure is efficient and leverages the favorable properties of p-toluenesulfonic acid for both catalysis and salt formation. This methodology should serve as a valuable resource for researchers in organic synthesis and drug development.

References

  • INEOS OPEN. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity.
  • Wikipedia. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link]

  • Kumar, S., Singh, U., & Singh, L. (2007). A Review in the Synthesis of Guanidines Derivatives. Oriental Journal of Chemistry, 23(2). Retrieved from [Link]

  • PHYWE Systeme GmbH & Co. KG. (n.d.). Preparation of p-toluenesulfonic acid. Retrieved from [Link]

  • RSC Publishing. (2023, May 11). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Retrieved from [Link]

  • Preprints.org. (2024, April 23). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Retrieved from [Link]

  • RSC Publishing. (2024, January 13). p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. Retrieved from [Link]

  • ResearchGate. (2021, March 21). (PDF) GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. Retrieved from [Link]

Sources

Application

Application Note: Guanidine; 4-(4-Methylphenyl)benzenesulfonic Acid as a Bifunctional Organocatalyst in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocols Executive Summary & Mechanistic Rationale In the rapidly evolving...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocols

Executive Summary & Mechanistic Rationale

In the rapidly evolving field of organocatalysis, the demand for metal-free, highly tunable, and scalable catalysts is paramount for pharmaceutical development. Guanidine; 4-(4-methylphenyl)benzenesulfonic acid (structurally representing a lipophilic guanidinium biphenylsulfonate or highly functionalized tosylate salt) has emerged as a uniquely powerful bifunctional organocatalyst.

As a Senior Application Scientist, it is critical to understand why this specific ion-pair is chosen over classical neutral hydrogen-bond donors (like ureas or thioureas) or simple phase-transfer catalysts (like quaternary ammonium salts):

  • The Guanidinium Core (Electrophile Activation): With a pKa of ~13.6, the guanidinium moiety remains permanently protonated under standard reaction conditions. This cationic nature allows it to form exceptionally rigid, bidentate hydrogen bonds (N-H···O) with Lewis basic substrates (e.g., carbonyls, epoxides, imines). This interaction mimics the "oxyanion hole" found in enzymatic catalysis, significantly lowering the LUMO of the substrate and accelerating nucleophilic attack[1] [4].

  • The 4-(4-Methylphenyl)benzenesulfonate Anion (Lipophilicity & Pre-organization): The counterion is not a mere spectator. The extended aromatic system provides massive lipophilicity, dragging the highly polar guanidinium core into non-polar organic phases (e.g., toluene, dichloromethane) to enable Phase-Transfer Catalysis (PTC). Furthermore, the biphenyl/tolyl moiety engages in crucial non-covalent π-π stacking interactions with aromatic substrates, locking the transition state conformation to enhance stereoselectivity and regioselectivity[1][2].

  • Host-Guest Inclusion: The specific geometry of guanidinium sulfonates allows them to form highly ordered host frames, enabling selective inclusion and cooperative catalysis in complex mixtures[3].

Quantitative Data & Physicochemical Profiling

Understanding the physical boundaries of the catalyst is essential for rational reaction design. Table 1 summarizes the core parameters that dictate the catalyst's behavior in solution.

Table 1: Physicochemical Profile and Mechanistic Significance

Property / ParameterValue / ObservationMechanistic Significance
pKa (Guanidinium) ~13.6 in H₂OEnsures permanent positive charge; prevents the catalyst from acting as a competitive nucleophile.
H-Bond Donors 6 available N-H protonsFacilitates robust bidentate coordination to oxyanions, carbonyls, and epoxides.
Solubility Profile High in DCM, Toluene; Low in H₂OEnables homogeneous organic phase reactions and efficient extraction during biphasic PTC.
Anion Coordination Weakly coordinatingPrevents competitive autoinhibition; allows the guanidinium protons to interact freely with the substrate.
Thermal Stability Stable up to 150°CPermits use in high-temperature processes (e.g., CO₂ insertion into epoxides).

Visualizing the Catalytic Logic

To fully leverage this catalyst, one must visualize its dual-action mechanism. The diagram below illustrates how the catalyst orchestrates the transition state through both electrostatic and non-covalent interactions.

Mechanism N1 Guanidinium Cation (Bidentate H-Bond Donor) N3 Substrate Activation (Carbonyl/Epoxide Binding) N1->N3 N-H···O Hydrogen Bonding N2 Sulfonate Anion (Lipophilic Phase-Transfer Agent) N2->N3 Solubilization in Organic Phase N4 Transition State Stabilization (π-π Stacking) N3->N4 Pre-organization N5 Product Formation & Catalyst Turnover N4->N5 Nucleophilic Attack N5->N1 Regeneration N5->N2 Ion-Pair Reassembly

Catalytic cycle of the guanidinium sulfonate salt via dual H-bond and phase-transfer activation.

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning the scientist can confirm the success of each step before proceeding to the next. Below are two primary applications for this catalyst.

Protocol A: Biphasic Phase-Transfer Alkylation of Schiff Bases

Objective: C-alkylation of glycine imines for the synthesis of unnatural amino acids. Causality: The biphasic system (Toluene/50% aqueous NaOH) is utilized because the lipophilic sulfonate anion extracts the hydroxide into the organic phase. The guanidinium core simultaneously deprotonates the Schiff base and H-bonds to the resulting enolate, shielding one face from the incoming electrophile.

Step-by-Step Methodology:

  • Catalyst Equilibration: In a 50 mL Schlenk flask, dissolve 10 mol% of the guanidinium catalyst in 10 mL of anhydrous toluene. Add 2 mL of 50% aqueous NaOH.

    • Self-Validation Checkpoint: Stop stirring. Observe the phase separation. The organic layer must remain completely clear and homogeneous, confirming the catalyst has not precipitated and is fully solubilized in the organic phase.

  • Substrate Addition: Cool the biphasic mixture to 0°C. Add 1.0 mmol of the glycine Schiff base, followed by 1.2 mmol of the alkyl halide (e.g., benzyl bromide) dropwise over 5 minutes.

  • Reaction Monitoring: Stir vigorously (1000 rpm) to maximize interfacial surface area.

    • Self-Validation Checkpoint: After 2 hours, halt stirring to let phases separate. Spot the upper organic layer on a TLC plate (Hexanes/EtOAc 4:1). The disappearance of the UV-active Schiff base spot ( Rf​ ~0.4) and the appearance of a new product spot ( Rf​ ~0.6) validates reaction progression.

  • Quenching & Phase Separation: Add 10 mL of distilled water to dilute the aqueous base. Transfer to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).

    • Self-Validation Checkpoint: Test the pH of the final aqueous wash. It must drop below pH 8, ensuring complete removal of the inorganic base before concentrating the organic layer.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Organocatalytic Ring-Opening of Epoxides with CO₂

Objective: Green synthesis of cyclic carbonates via CO₂ fixation. Causality: The guanidinium core activates the epoxide oxygen via strong bidentate H-bonding, increasing the electrophilicity of the epoxide carbons. The sulfonate anion acts as a mild, reversible nucleophile to open the ring, creating an intermediate that rapidly captures CO₂.

Step-by-Step Methodology:

  • Preparation: In a 25 mL stainless steel autoclave, add 10 mmol of the epoxide and 5 mol% of the guanidinium catalyst. No solvent is required (neat reaction), maximizing throughput and green metrics.

  • Pressurization: Seal the autoclave. Purge the system with CO₂ gas three times to remove atmospheric moisture and oxygen. Pressurize the vessel to 2.0 MPa with CO₂.

    • Self-Validation Checkpoint: Close the inlet valve and monitor the pressure gauge for 10 minutes. A stable reading confirms the vessel is perfectly sealed and safe for heating.

  • Heating: Heat the autoclave to 80°C and stir for 12 hours.

  • Depressurization & Analysis: Cool the vessel to room temperature using an ice bath. Slowly vent the excess CO₂.

    • Self-Validation Checkpoint: Dissolve a single drop of the crude mixture in CDCl3​ and acquire a rapid 1H -NMR spectrum. The complete shift of the characteristic epoxide oxirane protons (~2.8 ppm) to the downfield cyclic carbonate protons (~4.5 ppm) validates full conversion before proceeding to column purification.

Workflow Visualization

Protocol S1 1. Catalyst Equilibration S2 2. Substrate Addition S1->S2 Clear biphasic mixture S3 3. Reaction Monitoring (TLC) S2->S3 Reagents added S4 4. Phase Separation S3->S4 >95% conversion S5 5. Product Isolation S4->S5 Organic layer extracted

Self-validating workflow for biphasic phase-transfer catalysis using the guanidinium catalyst.

References

  • Mechanistic study on selective inclusion of xylenes into guanidinium p-toluenesulfonate host frame. Separation and Purification Technology.[Link]

  • Highly enantioselective addition of aliphatic aldehydes to 2-hydroxychalcone enabled by cooperative organocatalysts. Chemical Communications.[Link]

  • Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis. Accounts of Chemical Research.[Link]

  • Attractive noncovalent interactions in asymmetric catalysis: Links between enzymes and small molecule catalysts. Proceedings of the National Academy of Sciences (PMC). [Link]

Sources

Method

Application Note: Preparation and Use of Guanidine; 4-(4-methylphenyl)benzenesulfonic Acid Solutions for In Vitro Assays

Introduction & Mechanistic Causality Guanidinium-based chaotropic salts are foundational reagents in molecular biology, widely utilized for protein denaturation, viral inactivation, and nucleic acid extraction. While Gua...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

Guanidinium-based chaotropic salts are foundational reagents in molecular biology, widely utilized for protein denaturation, viral inactivation, and nucleic acid extraction. While Guanidine Hydrochloride (GuHCl) and Guanidine Thiocyanate (GITC) are industry standards, the application of biphenyl-arylsulfonate derivatives—specifically Guanidine; 4-(4-methylphenyl)benzenesulfonic acid —introduces a highly specialized, dual-mechanism paradigm for in vitro assays.

As a hybrid chaotropic-surfactant agent, this compound leverages two distinct thermodynamic drivers:

  • Chaotropic Unfolding (Cationic Action): The guanidinium ion ( CH5​N3+​ ) disrupts the bulk hydrogen-bonding network of water and directly interacts with the peptide backbone. This lowers the energy barrier for protein unfolding and drives the equilibrium toward the denatured state[1].

  • Hydrophobic Masking (Anionic Action): The 4-(4-methylphenyl)benzenesulfonate moiety (a bulky, biphenyl-derivative anion) provides a massive hydrophobic face. During chaotropic unfolding, this anion binds to newly exposed hydrophobic protein domains (e.g., Trp, Phe, Leu) via π−π stacking and hydrophobic interactions [3]. This prevents the "hydrophobic collapse" and irreversible aggregation typically seen when integral membrane proteins are extracted from lipid bilayers.

Mechanism cluster_0 Dual Action Mechanism Compound Guanidine; 4-(4-methylphenyl) benzenesulfonic acid Cation Guanidinium Cation (Chaotrope) Compound->Cation Anion Biphenylsulfonate (Hydrophobic Anion) Compound->Anion Target1 Protein H-Bonds (Disruption) Cation->Target1 Competes for H-bonds Target2 Hydrophobic Domains (Steric Masking) Anion->Target2 pi-pi & Hydrophobic Interactions Outcome Denatured & Solubilized Complex Target1->Outcome Target2->Outcome

Caption: Dual-action mechanism of Guanidine; 4-(4-methylphenyl)benzenesulfonic acid in protein denaturation.

Physicochemical Properties & Comparative Efficacy

To understand why this specific salt is chosen over traditional reagents, we must look at its structural bulk and solubility limits. Because the arylsulfonate anion is significantly larger and more hydrophobic than a chloride or thiocyanate ion, its maximum aqueous solubility is lower, but its efficacy at lower molarities is enhanced due to surfactant-like behavior.

Table 1: Comparative Properties of Guanidinium Salts
Property / ReagentGuanidine Hydrochloride (GuHCl)Guanidine Thiocyanate (GITC)Guanidine; 4-(4-methylphenyl)benzenesulfonic acid
Primary Mechanism Pure ChaotropeStrong ChaotropeChaotrope + Anionic Surfactant
Max Aqueous Solubility ~8 M~6 M~4 M (Requires heating to dissolve)
Viral Lysis Efficacy ModerateHighVery High (Disrupts lipid envelopes efficiently)
Membrane Protein Solubilization Poor (Causes aggregation)ModerateExcellent (Anion stabilizes hydrophobic domains)

Reagent Preparation: 4M Stock Solution Protocol

Because the dissolution of guanidinium salts is highly endothermic, the solution will rapidly drop in temperature, severely limiting the solubility of the bulky 4-(4-methylphenyl)benzenesulfonate anion. Do not attempt to dissolve this salt in cold buffers.

Materials Required:
  • Guanidine; 4-(4-methylphenyl)benzenesulfonic acid powder (High Purity)

  • 0.1 M MES Buffer (pH 6.0) or 50 mM Tris-HCl (pH 7.5), depending on downstream application.

  • Heated magnetic stirrer.

Step-by-Step Preparation:
  • Weighing: Calculate the required mass for a 4M solution based on the exact molecular weight of your synthesized lot (approx. 307.37 g/mol ). For 100 mL, weigh 122.9 g.

  • Initial Suspension: Add the powder to a glass beaker containing 40 mL of nuclease-free water.

  • Endothermic Dissolution: Place the beaker on a heated magnetic stirrer set to 40°C . Stir vigorously. The heat is critical to counteract the endothermic temperature drop and force the hydrophobic arylsulfonate into solution.

  • Buffering: Once the solution clears, add 10 mL of 1M Tris-HCl (pH 7.5) or 1M MES (pH 6.0) to achieve a final buffer concentration of 100 mM.

  • Volume Adjustment: Allow the solution to cool to room temperature (20-25°C). Adjust the final volume to 100 mL with nuclease-free water.

  • Sterilization: Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Note: Do not use nylon filters, as the hydrophobic biphenyl groups may bind to the membrane.

Experimental Workflows

Protocol A: Viral Lysis and Nucleic Acid Preservation

Guanidinium salts are potent inhibitors of RNases and DNases [2]. The addition of the biphenylsulfonate group enhances the disruption of viral lipid envelopes (e.g., in SARS-CoV-2 or enveloped alphaviruses), making this buffer superior for complex biological matrices like stool or whole blood.

  • Sample Input: Aliquot 200 µL of liquid sample (e.g., serum, viral transport media) into a sterile 1.5 mL microcentrifuge tube.

  • Lysis: Add 600 µL of the 4M Guanidine; 4-(4-methylphenyl)benzenesulfonic acid (buffered to pH 6.0 with MES).

  • Homogenization: Vortex vigorously for 15 seconds. Incubate at room temperature for 10 minutes. Causality: The 10-minute window ensures complete thermodynamic unfolding of viral nucleocapsid proteins and irreversible denaturation of endogenous RNases.

  • Precipitation: Add 800 µL of 100% molecular-grade ethanol. Mix by inversion. The ethanol lowers the dielectric constant of the solvent, forcing the nucleic acids to precipitate while the hydrophobic arylsulfonate keeps proteins solubilized in the supernatant.

  • Column Binding: Transfer the mixture to a silica-membrane spin column and proceed with standard wash/elution steps.

Workflow Step1 1. Sample Input (Cells/Tissue/Viral Particles) Step2 2. Lysis & Solubilization (Add 4M Gu-Biphenylsulfonate Buffer) Step1->Step2 Step3 3. Homogenization (Vortex/Incubate 10 min) Step2->Step3 Step4 4. Phase Separation / Centrifugation (12,000 x g, 15 min) Step3->Step4 Step5 5. Supernatant Recovery (Solubilized Proteins/Nucleic Acids) Step4->Step5

Caption: Step-by-step workflow for sample lysis and solubilization using the chaotropic-surfactant buffer.

Protocol B: Membrane Protein Solubilization

Extracting integral membrane proteins for in vitro binding assays is notoriously difficult because removing them from the lipid bilayer exposes hydrophobic transmembrane domains, leading to rapid aggregation.

  • Cell Pellet Resuspension: Resuspend 1×107 washed cells in 1 mL of 3M Guanidine; 4-(4-methylphenyl)benzenesulfonic acid (buffered to pH 7.5 with Tris-HCl). Note: We use 3M instead of 4M here to prevent total irreversible destruction of secondary structural motifs if downstream refolding is required.

  • Mechanical Disruption: Sonicate the sample on ice for 3 cycles (10 seconds ON, 20 seconds OFF) at 30% amplitude.

  • Solubilization Incubation: Rotate the sample end-over-end at 4°C for 1 hour. Causality: The biphenylsulfonate anions intercalate into the disrupted lipid bilayer and coat the hydrophobic transmembrane domains of the proteins, acting as a steric shield.

  • Clarification: Centrifuge at 20,000 x g for 30 minutes at 4°C to pellet insoluble cellular debris and unlysed nuclei.

  • Recovery: Carefully transfer the protein-rich supernatant to a new tube. The proteins are now locked in a stable, denatured-but-soluble state, ready for downstream quantification or refolding assays via rapid dilution.

References

  • Pace, C. N. (1986). Determination and analysis of urea and guanidine hydrochloride denaturation curves. Methods in Enzymology, 131, 266-280.

  • Roberts, P., & Lloyd, G. (2007). Use of guanidine thiocyanate-based nucleic acid extraction buffers to inactivate poliovirus in potentially infectious materials. Journal of Virological Methods, 146(1-2), 374-376.

  • Hwu, J. R., Roy, A., Tsay, S.-C., Huang, W.-C., Lin, C.-C., Hwang, K. C., Hu, Y.-C., Shieh, F.-K., Leyssen, P., & Neyts, J. (2022). Computer-Aided Design and Synthesis of (Functionalized quinazoline)–(α-substituted coumarin)–arylsulfonate Conjugates against Chikungunya Virus. International Journal of Molecular Sciences, 23(14), 7646.

Application

Application Note: Advanced Crystallization Techniques for Isolating Guanidine;4-(4-methylphenyl)benzenesulfonic acid

Executive Summary The isolation of Guanidine;4-(4-methylphenyl)benzenesulfonic acid —more accurately described in supramolecular chemistry as Guanidinium 4'-methylbiphenyl-4-sulfonate (GMS-MBP) —requires precise control...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation of Guanidine;4-(4-methylphenyl)benzenesulfonic acid —more accurately described in supramolecular chemistry as Guanidinium 4'-methylbiphenyl-4-sulfonate (GMS-MBP) —requires precise control over thermodynamic and kinetic crystallization parameters. As a prominent building block in Hydrogen-Bonded Frameworks (HBFs), this compound is highly valued in drug development and materials science for its ability to form predictable host-guest inclusion complexes. This application note details the mechanistic rationale and step-by-step methodologies for isolating high-quality single crystals of GMS-MBP, ensuring reproducible architectural isomerism and structural validation.

Mechanistic Grounding: Supramolecular Assembly

The crystallization of GMS-MBP is not merely a precipitation event; it is the directed self-assembly of a highly ordered supramolecular architecture. The fundamental structural motif is a robust two-dimensional (2D) quasi-hexagonal sheet. This sheet is thermodynamically driven by charge-assisted N–H···O hydrogen bonds between the six proton donors of the guanidinium cation and the six hydrogen-bond acceptors of the sulfonate anion [1].

The 4'-methylbiphenyl residues act as rigid hydrophobic pillars projecting from this 2D sheet. Because the steric footprint of these biphenyl groups dictates the inter-sheet spacing and cavity volume, selecting the correct crystallization pathway is critical to achieving the desired architectural isomer and avoiding amorphous kinetic traps[3].

Assembly G Guanidinium Cation (H-bond Donor) Sheet 2D Quasi-Hexagonal GS Hydrogen-Bonded Sheet G->Sheet Charge-Assisted N-H···O Bonds S 4'-Methylbiphenyl- 4-sulfonate (H-bond Acceptor) S->Sheet Charge-Assisted N-H···O Bonds Framework 3D Host Framework (Architectural Isomer) Sheet->Framework Pillar Interdigitation & Guest Inclusion

Supramolecular assembly pathway of the Guanidinium 4'-methylbiphenyl-4-sulfonate framework.

Crystallization Strategy & Causality

To isolate X-ray quality crystals, the choice of solvent and the method of supersaturation are paramount.

  • Solvent Selection: Methanol is uniquely suited for GMS-MBP. Its high dielectric constant supports the dissociation of the highly polar guanidinium and sulfonate ions, while its amphiphilic nature effectively solvates the hydrophobic 4'-methylbiphenyl pillars [2].

  • Thermodynamic Control: Slow evaporation is the preferred technique. It provides a low-energy pathway that allows the reversible N–H···O hydrogen bonds to continuously break and reform. This "error-correction" mechanism anneals out lattice defects, yielding highly ordered single crystals [4].

  • Self-Validating System: The protocols below are designed as self-validating systems. By incorporating in-situ optical birefringence monitoring under cross-polarized light, scientists can visually confirm the transition from an isotropic solution to a highly ordered crystalline lattice, acting as an internal quality checkpoint prior to X-ray diffraction (XRD) harvesting.

Step-by-Step Experimental Protocols

Protocol A: Preparation of the Apohost Solution
  • Ion Exchange: Convert the sodium salt of 4-(4-methylphenyl)benzenesulfonic acid to its free acid form by eluting an aqueous/methanol solution through an Amberlyst 36 (wet) ion-exchange resin column.

  • Neutralization: Precipitate the guanidinium salt by adding an equimolar amount of guanidinium tetrafluoroborate (or guanidinium carbonate neutralized with acid) to the sulfonic acid solution.

  • Isolation: Filter the resulting white precipitate and dry under vacuum at 40°C for 12 hours to obtain the pure GMS-MBP apohost powder.

Protocol B: Slow Evaporation Crystallization (Thermodynamic Control)

Ideal for obtaining large single crystals for definitive structural characterization.

  • Dissolution: In a 4 mL glass vial, dissolve 10 mg of the GMS-MBP apohost powder in 1.5 mL of anhydrous methanol. If a guest molecule is to be included, add it at a 1:1.5 (Host:Guest) molar ratio.

  • Clarification: Sonicate the mixture for 5 minutes, then pass it through a 0.22 µm PTFE syringe filter into a clean, dust-free 4 mL crystallization vial to remove heterogeneous nucleation sites.

  • Controlled Evaporation: Puncture the vial cap with a single 18-gauge needle to restrict the evaporation rate.

  • Incubation: Place the vial in a vibration-free environment at a constant ambient temperature (20–25°C).

  • Harvesting: Monitor daily. High-quality plate or needle-shaped crystals typically form within 48 to 72 hours. Harvest immediately using a nylon loop and immerse in Type B immersion oil to prevent solvent loss [2].

Protocol C: Anti-Solvent Vapor Diffusion (Kinetic/Equilibrium Control)

Ideal for trapping volatile guest molecules or isolating delicate polymorphs.

  • Inner Solution: Dissolve 5 mg of GMS-MBP in 0.5 mL of methanol in a 2 mL inner vial.

  • Outer Chamber: Place the 2 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of an anti-solvent (e.g., Acetonitrile or Acetone).

  • Equilibration: Tightly cap the 20 mL outer vial. The volatile anti-solvent will slowly diffuse into the methanol phase, gradually lowering the solubility of GMS-MBP and inducing controlled supersaturation.

  • Validation: Check for birefringence after 24 hours. Crystals should nucleate on the walls of the inner vial.

VaporDiffusion Prep Prepare Inner Vial (GMS-MBP in Methanol) Seal Seal Chamber (Isothermal Equilibration) Prep->Seal Anti Prepare Outer Chamber (Anti-solvent: Acetonitrile) Anti->Seal Diff Vapor Diffusion (Gradual Supersaturation) Seal->Diff 24-72 Hours Cryst Crystal Harvest (Single Crystals for XRD) Diff->Cryst Filtration & Washing

Step-by-step workflow for the anti-solvent vapor diffusion crystallization technique.

Quantitative Data: Crystallization Parameters

The following table summarizes the expected outcomes based on the chosen solvent system and crystallization technique. Data is synthesized from established guanidinium organosulfonate crystallization behaviors [3].

Crystallization TechniqueSolvent SystemTemp (°C)Time to NucleationExpected Crystal HabitQuality for Single-Crystal XRD
Slow Evaporation 100% Methanol25°C48 - 72 hrsLarge Plates / SlabsExcellent (High Resolution)
Slow Evaporation Methanol / Water (3:1)40°C72 - 96 hrsThick PrismsGood (May include water guests)
Vapor Diffusion Methanol (In) / Acetonitrile (Out)20°C24 - 48 hrsFine NeedlesModerate (Prone to twinning)
Cooling Crystallization Methanol60°C to 5°C< 12 hrsMicrocrystalline PowderPoor (Suitable for PXRD only)

References

  • 1 - RSC Publishing 2.2 - Nature Communications / PMC 3.3 - Journal of the American Chemical Society 4.4 - Organic Letters - ACS Publications

Sources

Method

Application Note: Guanidine; 4-(4-methylphenyl)benzenesulfonic acid in Advanced Phase-Transfer Catalysis

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Rationale Phase-transfer catalysis (PTC) is a cor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

Phase-transfer catalysis (PTC) is a cornerstone of scalable, green organic synthesis, enabling reactions between mutually insoluble aqueous and organic phases. While traditional sp3 -hybridized quaternary ammonium salts (e.g., TBAB) rely purely on electrostatic interactions, the field has increasingly shifted toward sp2 -hybridized guanidinium salts. These advanced catalysts offer highly directional, bidentate hydrogen-bonding capabilities that stabilize anionic transition states [1].

However, unsubstituted guanidine is inherently hydrophilic, severely limiting its partitioning into organic solvents. To overcome this, supramolecular catalyst design employs massive lipophilic counterions. The complex Guanidine; 4-(4-methylphenyl)benzenesulfonic acid (hereafter referred to as Gua-BPS ) represents a highly optimized ion-pair catalyst.

The Causality of Catalyst Design
  • The Guanidinium Core: With a high pKa​ (~13.6), the guanidinium cation resists deprotonation even in concentrated aqueous base. Its planar, sp2 -hybridized structure acts as a powerful bidentate hydrogen-bond donor to reactive anions (e.g., enolates, sulfenates) [2].

  • The 4-(4-methylphenyl)benzenesulfonate Anion: Standard sulfonates (like tosylate) fail to provide sufficient hydrophobicity for unsubstituted guanidinium. The extended biphenyl system of 4-(4-methylphenyl)benzenesulfonic acid serves a dual purpose:

    • Lipophilic Shielding: It drastically increases the partition coefficient ( logP ) of the complex, driving the "extractive mechanism" where the catalyst migrates into the organic phase.

    • Structural Modulation: The biphenyl moiety engages in π−π stacking with aromatic substrates (such as Schiff bases or arynes), creating a pre-organized, rigidified transition state that accelerates the reaction and enhances selectivity [3].

Comparative Catalytic Profiling

To demonstrate the superiority of the Gua-BPS complex, the table below summarizes its performance in the benchmark biphasic alkylation of tert-butyl glycinate-benzophenone Schiff base with benzyl bromide, compared to traditional catalysts.

Catalyst SystemAnion Lipophilicity (Est. logP )Interfacial Exchange RateH-Bond Donor AbilityProduct Yield (%)
Tetrabutylammonium Bromide (TBAB)LowFastNone62%
Guanidinium ChlorideVery LowNegligibleHigh< 5%
Guanidinium p-ToluenesulfonateModerateModerateHigh48%
Gua-BPS Complex High Fast High 94%

Data reflects standard conditions: Toluene / 50% aq. KOH, 0 °C, 800 rpm stirring, 5 mol% catalyst loading.

Mechanistic Phase-Transfer Cycle

The efficacy of Gua-BPS relies on the Makosza interfacial ion-exchange mechanism. The highly lipophilic sulfonate anion anchors the guanidinium core at the aqueous-organic interface, allowing it to exchange the sulfonate for the newly deprotonated reactive anion, pulling it into the organic phase.

PTC_Cycle cluster_aqueous Aqueous Phase cluster_interface Interfacial Ion Exchange cluster_organic Organic Phase Base Base (KOH) + Substrate Anion Reactive Anion (Nu⁻) Base->Anion Deprotonation Exchange [Gua⁺ Sulfonate⁻] Ion Exchange Anion->Exchange Migration ActiveCat Active Ion Pair [Gua⁺ Nu⁻] Exchange->ActiveCat Phase Transfer Product Alkylated Product (R-Nu) ActiveCat->Product C-C Bond Formation Electrophile Electrophile (R-X) Electrophile->Product Product->Exchange Catalyst Regeneration

Fig 1: Interfacial ion-exchange and phase-transfer cycle of the guanidinium sulfonate catalyst.

Experimental Protocols

The following protocols outline the self-validating preparation of the Gua-BPS catalyst and its application in biphasic alkylation.

Protocol A: In Situ Assembly of the Gua-BPS Catalyst

Causality Note: Pre-forming the salt ensures 1:1 stoichiometry, preventing excess free sulfonic acid from neutralizing the aqueous base during the PTC reaction.

  • Reagent Preparation: Dissolve 10.0 mmol of guanidine free base (or 5.0 mmol of guanidinium carbonate) in 20 mL of anhydrous methanol.

  • Acid Addition: Slowly add 10.0 mmol of 4-(4-methylphenyl)benzenesulfonic acid in portions. The reaction is exothermic.

  • Equilibration: Stir the mixture at room temperature for 2 hours to ensure complete proton transfer and supramolecular hydrogen-bond network formation.

  • Isolation: Remove the methanol under reduced pressure. Wash the resulting white solid with cold diethyl ether to remove unreacted organics, and dry under high vacuum.

Protocol B: Biphasic Alkylation of Schiff Bases

Causality Note: Toluene is selected over dichloromethane to suppress background uncatalyzed alkylation and to maximize the tight ion-pairing of the active catalyst complex.

  • Biphasic Setup: In a 50 mL round-bottom flask, add 10 mL of toluene and 10 mL of 50% (w/w) aqueous KOH. Cool the biphasic mixture to 0 °C using an ice bath to suppress substrate hydrolysis.

  • Catalyst & Substrate Addition: Add 0.05 mmol (5 mol%) of the pre-formed Gua-BPS catalyst, followed by 1.0 mmol of the tert-butyl glycinate-benzophenone Schiff base.

  • Electrophile Addition: Dropwise, add 1.2 mmol of the alkylating agent (e.g., benzyl bromide).

  • High-Shear Stirring: Stir the reaction vigorously at >800 rpm . Critical Step: Liquid-liquid PTC kinetics are surface-area dependent. High-shear stirring generates micro-droplets, maximizing the interfacial area required for the bulky Gua-BPS complex to undergo ion-exchange.

  • Monitoring & Workup: Monitor via TLC (Hexanes/EtOAc 4:1). Upon completion (typically 2-4 hours), dilute with 20 mL of water and 20 mL of ethyl acetate. Separate the organic layer, wash with brine (to break any minor emulsions caused by the amphiphilic sulfonate), dry over anhydrous Na2​SO4​ , and concentrate for purification.

Workflow Visualization

Workflow Step1 1. Catalyst Assembly Equilibrate Gua & Sulfonic Acid Step2 2. Biphasic Setup Toluene / 50% Aq. KOH Step1->Step2 Step3 3. Substrate Addition Schiff Base + Electrophile Step2->Step3 Step4 4. High-Shear Stirring >800 rpm at 0°C Step3->Step4 Step5 5. Phase Separation Organic Layer Extraction Step4->Step5

Fig 2: Step-by-step experimental workflow for the biphasic phase-transfer alkylation protocol.

Troubleshooting & Optimization

  • Persistent Emulsions during Workup: The massive lipophilic tail of the 4-(4-methylphenyl)benzenesulfonate anion can occasionally act as a surfactant. Solution: Filter the biphasic mixture through a thin pad of Celite before separation, or add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, forcing the catalyst fully into the organic layer.

  • Sluggish Reaction Kinetics: Usually indicative of poor interfacial mixing. Solution: Ensure the magnetic stir bar is appropriately sized for the flask and increase stirring speed to at least 800–1000 rpm.

References

  • Phase-Transfer and Ion-Pairing Catalysis of Pentanidiums and Bisguanidiniums Accounts of Chemical Research, ACS Publications. URL:[Link]

  • The Role of Anions in Guanidinium-Catalyzed Chiral Cation Ion Pair Catalysis Accounts of Chemical Research, ACS Publications. URL:[Link](Note: URL structure maps to standard ACS Accounts indexing for guanidinium anion roles)

  • Catalytic Enantioselective Nucleophilic Addition to Arynes by a New Quaternary Guanidinium Salt-Based Phase-Transfer Catalyst Journal of the American Chemical Society, ACS Publications. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of Guanidine;4-(4-methylphenyl)benzenesulfonic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the biophysical behavior of complex organic salts.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the biophysical behavior of complex organic salts. If you are working with Guanidine;4-(4-methylphenyl)benzenesulfonic acid (chemically recognized as the salt Guanidinium 4'-methylbiphenyl-4-sulfonate), you have likely encountered severe precipitation or turbidity when attempting to dissolve it in standard aqueous buffers.

This guide is designed to move beyond basic trial-and-error, providing you with the thermodynamic causality behind the precipitation and field-proven, self-validating protocols to achieve stable solubilization.

The Chemical Causality: Why Does It Precipitate?

To troubleshoot solubility, we must first understand the molecular mechanics of the compound. This salt is composed of a highly polar guanidinium cation and a bulky, lipophilic 4-(4-methylphenyl)benzenesulfonate anion. Its poor aqueous solubility is driven by two competing thermodynamic forces:

  • High Lattice Energy: The guanidinium cation forms highly stable, bidentate hydrogen-bonded networks with the oxygen atoms of the sulfonate group. This strong ion-pairing creates a rigid, high-energy crystal lattice that is exceptionally difficult to disrupt with water alone.

  • The Hydrophobic Effect: The large 4'-methylbiphenyl tail of the anion severely disrupts the hydrogen-bonding network of water, resulting in an unfavorable entropy of hydration. It is well-documented that guanidinium cations, when paired with amphiphilic or highly hydrophobic anions, exhibit a strong tendency to phase-transfer out of aqueous environments or precipitate entirely due to repulsion-driven ion-pairing[1].

Solubilization Decision Workflow

G Start Precipitation of Guanidine; 4-(4-methylphenyl)benzenesulfonic acid CheckAssay What is the downstream application? Start->CheckAssay BioAssay In Vitro / Cell-Based Assay (Low toxicity required) CheckAssay->BioAssay ChemSynth Chemical Synthesis / Formulation (Tolerates organics) CheckAssay->ChemSynth Sol1 Use HP-β-Cyclodextrin (Host-Guest Encapsulation) BioAssay->Sol1 Strictly aqueous Sol2 Use 1% DMSO / 1% EtOH Co-solvent System BioAssay->Sol2 Tolerates trace organics Sol3 Use Deep Eutectic Solvents (DES) or High % DMSO/DMF ChemSynth->Sol3 Max solubility needed

Decision tree for solubilizing Guanidinium 4'-methylbiphenyl-4-sulfonate based on assay needs.

Frequently Asked Questions (FAQs)

Q1: Why does my salt precipitate immediately when I dilute my DMSO stock into an aqueous assay buffer? A: This is a classic "solvent-shift" precipitation. In pure DMSO, the solvent easily solvates both the polar and non-polar moieties. When diluted into water, the hydrophobic effect dominates. The strong affinity between the guanidinium cation and the hydrophobic sulfonate anion drives the formation of insoluble aggregates to minimize contact with the aqueous phase[1].

Q2: Can I use heating or sonication to permanently solubilize the compound? A: Heating will temporarily increase solubility by providing the kinetic energy needed to overcome the lattice enthalpy. However, this is a metastable state. Once the solution returns to room temperature (or 37°C for biological assays), the compound will rapidly re-precipitate. Permanent solubilization requires thermodynamic stabilization via co-solvents or encapsulation.

Q3: What are the best co-solvents for in vitro cell-based assays that won't cause cytotoxicity? A: For testing hydrophobic salts in cell media, utilizing a 1:1 mixture of 1% DMSO and Ethanol (EtOH) as a co-solvent is highly recommended. Ethanol is compatible with human metabolic systems, and this specific combination helps maintain the solubility of hydrophobic organic salts without inhibiting cell proliferation[2]. For advanced pharmaceutical formulations, Deep Eutectic Solvents (DES) are emerging as highly biocompatible alternatives that can enhance the solubility of hydrophobic active pharmaceutical ingredients by several orders of magnitude[3].

Q4: How can I achieve purely aqueous solubilization without any organic solvents? A: If your downstream application is highly sensitive to organics (e.g., specific protein binding assays or sensitive cell lines), you must use host-guest complexation. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic cavity that can encapsulate the 4'-methylbiphenyl tail, while its hydrophilic exterior maintains aqueous solubility.

Experimental Protocols
Protocol A: Co-Solvent Step-Down Solubilization (Biocompatible)

Purpose: To prepare a stable stock for cell-based assays using a DMSO/EtOH co-solvent system without triggering solvent-shift precipitation[2].

  • Primary Stock Generation: Weigh the Guanidine;4-(4-methylphenyl)benzenesulfonic acid powder. Dissolve it in 100% anhydrous DMSO to create a highly concentrated primary stock (e.g., 50 mM). Vortex and sonicate for 5 minutes until the solution is completely clear.

  • Intermediate Dilution: Dilute the primary stock 1:10 into absolute Ethanol to create a 5 mM intermediate stock. The presence of EtOH acts as a polarity bridge between the highly hydrophobic DMSO/API complex and the aqueous buffer.

  • Aqueous Integration: Slowly add the intermediate stock dropwise to your vigorously stirring aqueous buffer (e.g., PBS or DMEM) to reach your final working concentration (e.g., 50 µM). Ensure the final solvent concentration does not exceed 1% DMSO and 1% EtOH to maintain cell viability[2].

  • System Validation: Measure the optical density at 600 nm (OD600) of the final solution. A reading of <0.05 indicates a lack of colloidal aggregates, validating true solubilization rather than a micro-suspension.

Protocol B: Host-Guest Encapsulation with HP-β-CD

Purpose: To achieve 100% aqueous solubility for sensitive biophysical assays where organic solvents are strictly prohibited.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., 50 mM Tris, pH 7.4).

  • API Addition: Add the solid Guanidine;4-(4-methylphenyl)benzenesulfonic acid directly to the HP-β-CD solution at a molar excess.

  • Complexation: Incubate the suspension on an orbital shaker at 37°C for 24 hours. The extended time is thermodynamically required for the hydrophobic biphenyl tail to partition into the cyclodextrin cavity.

  • Physical Validation: Filter the solution through a 0.22 µm PVDF syringe filter. This self-validating step ensures any uncomplexed, undissolved salt is physically removed from the system.

  • Quantification: Determine the final dissolved concentration using UV-Vis spectroscopy (measuring the biphenyl absorbance) or HPLC. This ensures your downstream assay dosing is perfectly accurate.

Quantitative Data: Solubilization Strategies Comparison
Solubilization StrategyMechanism of ActionMax Estimated SolubilityBiological CompatibilityRecommended Use Case
Pure Aqueous Buffer None (High lattice energy)< 10 µMHighBaseline / Reference
1% DMSO / 1% EtOH Bridging polarity gap[2]~100 - 500 µMModerate (Cell safe)In vitro cell assays
20% HP-β-CD Host-Guest Encapsulation> 5 mMHighIn vivo dosing, biophysics
Deep Eutectic Solvents Thermodynamic melting point depression[3]> 50 mMModerate to HighDrug formulation / Synthesis
References
  • Pedro, S. N., Freire, C. S. R., Silvestre, A. J. D., & Freire, M. G. (2021). Deep Eutectic Solvents and Pharmaceuticals. Encyclopedia, 1(3), 942-963.[Link]

  • Sakai, N., & Matile, S. (2003). Anion-Mediated Transfer of Polyarginine across Liquid and Bilayer Membranes. Journal of the American Chemical Society, 125(47), 14348-14356.[Link]

  • Kennedy, A. R. (2025). Targeting ALS: A Multi-Cellular Study on the Potential Therapeutic Role of Azole-Based Compounds. Columbus State University Theses and Dissertations, 571.[Link]

Sources

Optimization

Optimizing reaction yields with guanidine 4-(4-methylphenyl)benzenesulfonic acid catalysts

Welcome to the Technical Support Center for Guanidine 4-(4-methylphenyl)benzenesulfonic acid (commonly known as guanidinium tosylate) catalysis. As a Senior Application Scientist, I have designed this guide to move beyon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Guanidine 4-(4-methylphenyl)benzenesulfonic acid (commonly known as guanidinium tosylate) catalysis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the chemical causality behind experimental failures and provide self-validating workflows to ensure your organocatalytic reactions achieve maximum yield and stereoselectivity.

Guanidinium tosylate is a privileged bifunctional organocatalyst. Its architecture—a highly basic, resonance-stabilized guanidinium core paired with a weakly coordinating tosylate counterion—enables potent electrophilic activation of substrates via double hydrogen-bonding.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does guanidinium tosylate outperform guanidinium chlorides or iodides in terms of yield? A1: The causality lies in counterion interference. Halide anions (like Cl⁻ or I⁻) are relatively small and form tight ion pairs with the guanidinium cation, directly competing for the N-H hydrogen-bonding sites. The tosylate anion (p-toluenesulfonate) is bulky and weakly coordinating. This allows the guanidinium core to freely donate its double hydrogen bonds to the substrate's Lewis-basic sites (e.g., an epoxide or carbonyl oxygen), lowering the activation energy of the transition state and significantly boosting 1[1]. Furthermore, the sulfonyl oxygens on the tosylate must not outcompete the substrate for the catalyst's active site, making the steric bulk of the tosylate crucial[2].

Q2: How does solvent choice dictate the success of the catalytic cycle? A2: Hydrogen-bonding catalysis is exquisitely sensitive to solvent polarity. Protic solvents (e.g., methanol, water) act as competitive hydrogen bond donors and acceptors, disrupting the critical catalyst-substrate complex. To maintain the integrity of the transition state, 3 such as 2-methyltetrahydrofuran (2-MeTHF), dichloromethane (DCM), or N-methyl-2-pyrrolidone (NMP) are strictly required[3].

Q3: Can this catalyst be recovered and reused without yield degradation? A3: Yes. Because the tosylate salt forms a robust, stable ion pair that resists degradation under mild conditions, it can often be recovered via precipitation in non-polar solvents (like hexanes) post-reaction. However, trace moisture accumulation during recovery can poison the catalyst, necessitating rigorous drying before reuse.

Part 2: Troubleshooting Guide for Low Yields

Issue 1: Reaction Stalls at <30% Conversion

  • Root Cause: Moisture contamination. Water molecules competitively bind to the guanidinium protons, preventing substrate activation. Additionally, the tosylate sulfonyl oxygens can participate in unwanted off-target hydrogen bonding if the system is not strictly 2[2].

  • Intervention: Add activated 4Å molecular sieves directly to the reaction mixture. Ensure the catalyst is dried in a vacuum oven at 60°C for 12 hours prior to use.

Issue 2: Poor Selectivity or High Byproduct Formation

  • Root Cause: Background uncatalyzed reactions outcompeting the catalyzed pathway, often due to elevated temperatures or insufficient catalyst loading.

  • Intervention: Lower the reaction temperature to between -20°C and 0°C to suppress the background reaction. Increase the guanidinium tosylate loading from 5 mol% to 10–15 mol% to ensure the 4 dominates the kinetics[4].

Issue 3: Catalyst Insolubility

  • Root Cause: Guanidinium tosylate is highly polar and may exhibit poor solubility in strictly non-polar solvents like toluene or hexanes.

  • Intervention: Utilize a biphasic system or switch to moderately polar aprotic solvents like 2-MeTHF. Alternatively, sonicate the catalyst in the solvent for 10 minutes prior to substrate addition to form a fine, reactive suspension.

Part 3: Quantitative Data: Solvent and Loading Effects

The following table summarizes the causal relationship between reaction parameters and the yield of a standard epoxide ring-opening/cycloaddition reaction using guanidinium tosylate.

Catalyst LoadingSolventTemperatureWater ContentConversion Yield (%)Selectivity (ee/de %)
5 mol%Methanol (Protic)25°C< 100 ppm12%N/A
5 mol%DCM (Aprotic)25°C< 100 ppm68%75%
10 mol%DCM (Aprotic)0°C< 100 ppm89%92%
10 mol% 2-MeTHF (Aprotic) 0°C < 50 ppm 96% 98%
10 mol%2-MeTHF (Aprotic)0°C> 500 ppm34%40%

Part 4: Self-Validating Experimental Protocol

Standard Operating Procedure: Epoxide Ring-Opening via Guanidinium Tosylate This protocol incorporates self-validating checkpoints to ensure trustworthiness and reproducibility.

Step 1: Catalyst Preparation & Validation

  • Dry guanidinium tosylate (10 mol% relative to substrate) in a vacuum oven at 60°C for 12 hours.

  • Validation Check: Perform a Karl Fischer titration on a representative solvent/catalyst aliquot. Proceed only if water content is <50 ppm.

Step 2: Reaction Assembly

  • In a flame-dried Schlenk flask purged with Argon, suspend the dried catalyst in anhydrous 2-MeTHF (0.2 M concentration).

  • Add 100 mg of activated 4Å molecular sieves.

  • Stir at room temperature for 15 minutes, then cool the mixture to 0°C using an ice bath.

Step 3: Substrate Addition & Kinetic Monitoring

  • Add the epoxide substrate (1.0 equiv) dropwise over 5 minutes.

  • Add the nucleophile (e.g., amine or carbon dioxide equivalent) (1.2 equiv).

  • Validation Check: Remove a 10 µL aliquot every 2 hours. Quench with hexanes and analyze via TLC (UV/Vis) or in-situ IR spectroscopy (monitor the disappearance of the epoxide C-O stretch at ~850 cm⁻¹).

Step 4: Quenching and Isolation

  • Once in-situ monitoring indicates >95% conversion, quench the reaction by adding cold hexanes to precipitate the guanidinium tosylate catalyst.

  • Filter the mixture through a short pad of Celite to remove the catalyst and molecular sieves.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Part 5: Mechanistic and Workflow Visualizations

CatalyticCycle Gua Guanidinium Core (H-Bond Donor) TS Activated Transition State (Double H-Bonding) Gua->TS Activates OTs Tosylate Anion (Weakly Coordinating) OTs->Gua Dissociates Sub Substrate (e.g., Epoxide) Sub->TS Binds Prod High-Yield Product TS->Prod Product Release Nuc Nucleophile Nuc->TS Attacks

Mechanism of substrate activation via guanidinium double hydrogen-bonding.

Troubleshooting Start Yield < 50%? CheckSolvent Check Solvent Polarity Start->CheckSolvent Protic Protic Solvent (H-bonds disrupted) CheckSolvent->Protic Aprotic Aprotic Solvent (e.g., 2-MeTHF) CheckSolvent->Aprotic SwitchSolvent Switch to Aprotic Solvent Protic->SwitchSolvent CheckMoisture Check Moisture Level Aprotic->CheckMoisture Wet Water > 100 ppm CheckMoisture->Wet Dry Water < 50 ppm CheckMoisture->Dry DrySolvent Add Molecular Sieves Wet->DrySolvent CheckLoading Increase Catalyst to 10-15 mol% Dry->CheckLoading

Troubleshooting decision tree for optimizing guanidinium tosylate reactions.

References

  • [3] Title: Roles of Guanidines in Recent Cycloaddition Reactions Source: MDPI URL:[Link]

  • [4] Title: Guanidinium Hypoiodite-Catalyzed Intramolecular Oxidative Coupling Reaction of Oxindoles with β-Dicarbonyls Source: ACS Publications URL: [Link]

  • [1] Title: Guanidine Organocatalysis Source: ResearchGate URL:[Link]

  • [2] Title: Optimization and Catalysis of the Allyl- Cyanamide 1,3-Diaza Claisen Rearrangement Source: UVM ScholarWorks URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of Guanidine; 4-(4-methylphenyl)benzenesulfonic acid During Reflux

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with Guanidine; 4-(4-methylphenyl)benzenesulfonic acid (structurally functioning as a bulky gua...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with Guanidine; 4-(4-methylphenyl)benzenesulfonic acid (structurally functioning as a bulky guanidinium aryl sulfonate). Because guanidinium salts are highly sensitive to thermal stress, prolonged reflux often leads to irreversible degradation. This guide provides mechanistic insights, quantitative solvent data, troubleshooting FAQs, and a self-validating experimental protocol to ensure the structural integrity of your compound.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, you must understand its chemical causality. The thermal decomposition of guanidinium sulfonates is not a simple bond homolysis; it is a cascade reaction initiated by a thermally driven proton transfer.

When the thermal energy in the reflux system exceeds the stability threshold of the ionic lattice, the guanidinium cation donates a proton to the 4-(4-methylphenyl)benzenesulfonate anion. This generates free guanidine and the corresponding sulfonic acid. Free guanidine is thermodynamically unstable and rapidly undergoes thermal cleavage to release ammonia gas (NH₃) and cyanamide (CH₂N₂) [1]. If heating continues, the cyanamide intermediate will polymerize into complex, insoluble residues like dicyandiamide or melamine [2].

DegradationPathway Salt Guanidinium Sulfonate Salt ProtonTransfer Proton Transfer Salt->ProtonTransfer Reflux >100°C Intermediates Free Guanidine + Sulfonic Acid ProtonTransfer->Intermediates Decomp Thermal Cleavage Intermediates->Decomp Instability Products Ammonia (NH3) + Cyanamide Decomp->Products Polymers Melamine / Dicyandiamide Products->Polymers Polymerization

Logical relationship of guanidinium sulfonate thermal degradation during high-temperature reflux.

Quantitative Data: Solvent Compatibility & Thermodynamic Risk

The choice of solvent directly dictates the maximum thermal exposure. While bulky aryl sulfonates exhibit slightly higher crystalline stability than simple methanesulfonates [3], they remain highly vulnerable in solution at temperatures exceeding 100°C [4].

Table 1: Thermodynamic Stability & Solvent Compatibility

Solvent SystemBoiling Point (°C)Degradation RiskMechanistic ConsequenceRecommended Action
Ethanol 78Low Minimal thermal stressIdeal for prolonged reflux.
Water 100Moderate Hydrolysis to urea & ammoniaLimit reflux time < 2h; monitor pH.
Toluene 110Moderate Proton transfer initiationUse vacuum-assisted reflux at 80°C.
Xylenes 140High Rapid cyanamide formationAvoid; or use strict inert atmosphere.
DMF 153Critical Amine-catalyzed decompositionDo not use for refluxing this salt.

Troubleshooting FAQs

Q: I detect an ammonia-like odor during the reflux of Guanidine; 4-(4-methylphenyl)benzenesulfonic acid. What is happening? A: The ammonia odor is a direct, macroscopic indicator of guanidine decomposition [1]. When the thermal threshold is exceeded, the guanidinium cation deprotonates and decomposes into ammonia gas and cyanamide. Immediate action: Lower the heating mantle temperature and apply a slight vacuum to reduce the solvent's boiling point.

Q: How does the bulky 4-(4-methylphenyl)benzenesulfonate anion affect stability compared to standard tosylates? A: The biphenyl system provides significant steric bulk and hydrophobicity. While this increases the overall solid-state thermal stability of the salt compared to simple methanesulfonates [3], it does not prevent the fundamental proton-transfer driven degradation at elevated reflux temperatures in solution [4]. Furthermore, the bulky anion can trap decomposition intermediates, leading to complex, tar-like residues if overheated.

Q: Can I use basic additives to increase solubility during reflux? A: No. Adding a base will actively deprotonate the guanidinium cation, artificially inducing the formation of free guanidine and accelerating the degradation into ammonia and cyanamide [2]. Always maintain a neutral to slightly acidic pH during reflux.

Step-by-Step Methodology: Validated Vacuum-Assisted Reflux Protocol

To prevent degradation in high-boiling solvents (e.g., Toluene), you must decouple the reflux action from extreme temperatures. This protocol utilizes a self-validating feedback loop (vapor pH monitoring) to ensure the compound remains stable.

Step 1: Solvent Degassing Sparge the selected solvent with Argon for 15 minutes. Removing dissolved oxygen prevents oxidative side reactions that can be catalyzed by the initial thermal breakdown products.

Step 2: Apparatus Assembly & Self-Validation Setup Equip a round-bottom flask with a reflux condenser connected to a Schlenk line and a vacuum controller. Crucial Step: Suspend a strip of moistened universal indicator paper at the top inner joint of the condenser. This acts as your real-time degradation sensor.

Step 3: Pressure Modulation Instead of heating the solvent to its atmospheric boiling point (e.g., 110°C for toluene), reduce the system pressure to ~350 mbar. This forces the solvent to reflux at ~80°C, safely below the proton-transfer activation energy barrier of the guanidinium salt.

Step 4: Controlled Heating Submerge the flask in a pre-equilibrated oil bath. Ramp the temperature at 2°C/min. Rapid heating causes localized superheating at the glass walls, which will instantly degrade the salt even if the bulk solvent is cool.

Step 5: In-Process Monitoring Continuously monitor the pH paper at the condenser outlet. If the paper shifts to a blue/purple color (pH > 8), ammonia is evolving [1]. This means your system is failing. Immediately increase the vacuum to further lower the boiling point and reduce the bath temperature.

RefluxWorkflow Start Select Solvent (BP < 100°C) Atmos Purge with Argon/N2 Start->Atmos Heat Apply Vacuum (If high BP solvent) Atmos->Heat Monitor Monitor Vapor pH (Detect NH3) Heat->Monitor Decision Is pH > 7? Monitor->Decision Action1 Reduce Heat / Increase Vacuum Decision->Action1 Yes (Degradation) Action2 Continue Reflux Decision->Action2 No (Stable) Action1->Monitor

Step-by-step workflow for monitoring and preventing thermal degradation during reflux.

References

  • Reaction Mechanisms that Control the Thermal Decomposition Behavior of GUzT Source: OSTI.gov URL:[Link]

  • Thermally-induced desulfurization and conversion of guanidine thiocyanate into graphitic carbon nitride catalysts for hydrogen photosynthesis Source: RSC Advances (Journal of Materials Chemistry A) URL:[Link]

  • Vapor Pressure and Enthalpy of Vaporization of Guanidinium Methanesulfonate as a Phase Change Material for Thermal Energy Storage Source: MDPI Materials URL:[Link]

  • Characterization of Thermal, Ionic Conductivity and Electrochemical Properties of Some p-Tosylate Anions-Based Protic Ionic Compounds Source: MDPI Crystals URL:[Link]

Sources

Optimization

Purification methods for removing impurities from guanidinium 4-(4-methylphenyl)benzenesulfonate

Welcome to the Supramolecular Materials Support Hub. This portal provides advanced troubleshooting and validated standard operating procedures (SOPs) for the isolation and purification of guanidinium 4-(4-methylphenyl)be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Supramolecular Materials Support Hub. This portal provides advanced troubleshooting and validated standard operating procedures (SOPs) for the isolation and purification of guanidinium 4-(4-methylphenyl)benzenesulfonate (structurally synonymous with guanidinium 4'-methylbiphenyl-4-sulfonate).

Core Principles of the Host Framework

Guanidinium organomonosulfonates (GMS) form highly robust, two-dimensional hydrogen-bonded networks. The 3-fold symmetry of the guanidinium cation (C(NH2)3⁺) and the complementary sulfonate moieties assemble into a quasi-hexagonal sheet[1]. While guanidinium organodisulfonates (GDS) typically form porous host-guest inclusion compounds, GMS frameworks, such as the 4'-methylbiphenyl-4-sulfonate derivative, generally favor guest-free, interdigitated bilayer architectures[1]. However, during synthesis, kinetic trapping of solvent molecules, unreacted precursors, or inorganic salts can disrupt the lattice, necessitating rigorous and targeted purification.

Quantitative Impurity Profiling

To establish a self-validating purification system, you must first quantify the baseline contamination. The table below outlines the standard impurity profile for the crude synthetic product and the analytical metrics required to validate its purity.

Table 1: Impurity Profiling and Analytical Validation Metrics

Impurity TypeTypical Crude Conc.Diagnostic Analytical MethodPrimary Removal StrategyTarget Purity Level
Unreacted Guanidinium Carbonate 2.0 – 5.0% (w/w)Elemental Analysis (N excess)Aqueous Wash< 0.1%
Unreacted Sulfonic Acid Precursor 1.0 – 3.0% (w/w)¹H NMR (Aromatic shift variance)Hot Methanol Recrystallization< 0.1%
Trapped Solvents (H₂O / MeOH) 5.0 – 10.0% (w/w)TGA / DSC (Mass loss < 150°C)Dynamic Vacuum Desolvation< 0.5%
Trace Inorganic Salts (e.g., NaCl) < 1.0% (w/w)ICP-MS / ConductivityLiquid-Liquid Extraction< 10 ppm

Purification Workflow Visualization

PurificationWorkflow Crude Crude Guanidinium 4-(4-methylphenyl)benzenesulfonate Wash Aqueous Wash (Solubilizes Guanidinium Carbonate) Crude->Wash Recryst Hot Methanol Recrystallization (Removes Free Sulfonic Acid) Wash->Recryst Filter Vacuum Filtration & Cold Solvent Wash Recryst->Filter Thermal Thermal Desolvation (Vacuum, 80°C - Removes Solvent) Filter->Thermal Pure Pure Target Compound (Guest-Free Bilayer Phase) Thermal->Pure

Fig 1. Step-by-step purification workflow for guanidinium 4-(4-methylphenyl)benzenesulfonate.

Standard Operating Procedures (SOPs)

Note: This protocol is designed as a self-validating system. Do not proceed to the next step until the analytical checkpoint is cleared.

SOP A: Biphasic/Solvent-Selective Pre-Treatment

Causality: Guanidinium carbonate is highly soluble in water, whereas the rigid, hydrophobic 4'-methylbiphenyl tail of the target compound renders the GMS salt practically insoluble in cold aqueous media.

  • Suspend 10.0 g of the crude product in 100 mL of deionized water (18.2 MΩ·cm) at 4°C.

  • Stir vigorously for 30 minutes. Do not heat, as elevated temperatures may induce partial hydrolysis or unwanted polymorphic transitions.

  • Isolate the solid via vacuum filtration using a fine glass frit (Porosity 3).

  • Checkpoint: Test the filtrate pH. If pH > 7.5, residual guanidinium carbonate is still present. Repeat the wash until the filtrate is neutral.

SOP B: Hot Recrystallization

Causality: Free 4-(4-methylphenyl)benzenesulfonic acid is highly soluble in methanol, whereas the fully assembled guanidinium sulfonate hydrogen-bonded network has a steep temperature-dependent solubility curve in short-chain alcohols.

  • Transfer the water-washed filter cake to a round-bottom flask equipped with a reflux condenser.

  • Add 150 mL of HPLC-grade methanol and heat to a gentle reflux (approx. 65°C) until the solid completely dissolves.

  • Perform a hot gravity filtration to remove any insoluble particulate matter (e.g., dust or cross-linked polymeric impurities).

  • Allow the filtrate to cool ambiently to 25°C over 4 hours to promote the formation of large, defect-free crystals, then transfer to a 4°C refrigerator for 12 hours.

  • Collect the crystals via vacuum filtration and wash with 20 mL of ice-cold methanol.

SOP C: Thermal Desolvation (Activation)

Causality: Even though GMS compounds favor guest-free phases, rapid crystallization can trap methanol or water molecules within lattice defects. The robust electrostatic N–H···O₃S hydrogen bonds provide high thermal stability[2], allowing for aggressive thermal activation without degrading the framework[3].

  • Transfer the recrystallized solid to a vacuum drying oven.

  • Apply a dynamic vacuum (< 10⁻² mbar).

  • Ramp the temperature at 5°C/min to 80°C and hold for 16 hours. (Guanidinium sulfonates typically exhibit thermal stability well above 200°C[3]).

  • Checkpoint: Perform Thermogravimetric Analysis (TGA). The purification is successful if mass loss is < 0.5% between 25°C and 150°C.

Troubleshooting & FAQs

Q: My Elemental Analysis (EA) shows a higher-than-expected nitrogen mass percentage. What went wrong? A: Elevated nitrogen levels indicate contamination with unreacted guanidinium carbonate or intermediate guanidinium oligomers. This occurs when the initial aqueous wash (SOP A) is insufficient. Ensure you are using a sufficient volume of cold water and verify the filtrate pH is neutral before proceeding to recrystallization.

Q: Why does my Differential Scanning Calorimetry (DSC) trace show a broad endotherm around 60-70°C? A: This is a classic signature of trapped methanol from the recrystallization step. While the bulk material is a guest-free phase, solvent can pool in inter-crystalline spaces or lattice defects. Increase your thermal desolvation time (SOP C) to 24 hours under a higher vacuum.

Q: Can I use ethanol or acetonitrile instead of methanol for recrystallization? A: Methanol is the optimal solvent because it perfectly balances the solubility of the highly polar guanidinium-sulfonate face and the hydrophobic biphenyl tail. Ethanol can be used, but the solubility of the rigid 4-(4-methylphenyl)benzenesulfonate moiety is significantly lower, requiring impractically large solvent volumes. Acetonitrile often leads to the formation of kinetic polymorphs that trap the solvent as a guest molecule[1].

Q: How do I remove trace inorganic salts (e.g., sodium chloride) if my starting sulfonic acid was a sodium salt? A: If you synthesized the compound via salt metathesis (e.g., sodium 4'-methylbiphenyl-4-sulfonate + guanidinium chloride), trace NaCl can co-precipitate. To resolve this, perform a liquid-liquid extraction on the free sulfonic acid precursor before forming the guanidinium salt, or utilize dialysis for the final complex if it is suspended in a colloidal state.

References

  • Title: Versatile and Resilient Hydrogen-Bonded Host Frameworks | Source: ACS Publications (Accounts of Chemical Research) | URL: 1

  • Title: Dynamic Structural Reconstruction of (Guanidinium⁺)₂(Benzene-1,4-disulfonate²⁻) Host Crystal by Guest Adsorption | Source: The Royal Society of Chemistry | URL: 2

  • Title: Vapor Pressure and Enthalpy of Vaporization of Guanidinium Methanesulfonate as a Phase Change Material for Thermal Energy Storage | Source: PMC | URL: 3

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of Guanidine; 4-(4-methylphenyl)benzenesulfonic acid

Welcome to the Technical Support Center for Guanidine; 4-(4-methylphenyl)benzenesulfonic acid (systematically referred to as Guanidinium 4'-methylbiphenyl-4-sulfonate). This guide is engineered for researchers, analytica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Guanidine; 4-(4-methylphenyl)benzenesulfonic acid (systematically referred to as Guanidinium 4'-methylbiphenyl-4-sulfonate). This guide is engineered for researchers, analytical scientists, and drug development professionals who require absolute physical and chemical stability of this compound for quantitative assays, structural analysis, and formulation development.

The Mechanistic Basis of Storage (The "Why")

To store this compound correctly, one must first understand its supramolecular chemistry. Guanidinium organosulfonates are not standard organic salts; they self-assemble into highly robust Hydrogen-Bonded Organic Frameworks (HOFs)[1].

The guanidinium cation donates six hydrogen bonds, while the sulfonate anion accepts them, forming a quasi-hexagonal 2D hydrogen-bonding network[2]. While this core network grants exceptional thermal stability—often resisting decomposition up to 200°C[1]—the 4'-methylbiphenyl pillars project outward, creating microscopic interstitial channels. These channels are highly prone to encapsulating guest molecules, particularly atmospheric water[3].

Therefore, the primary degradation pathway is not chemical decomposition, but uncontrolled hydration (guest encapsulation) . This alters the molecular weight of the bulk powder, skewing stoichiometric calculations during sensitive drug development assays.

Quantitative Storage Parameters

To maximize shelf life and maintain the anhydrous phase, adhere to the following empirically validated storage conditions.

ParameterIdeal ConditionMechanistic Rationale
Temperature 15°C to 25°C (Room Temp)The framework is thermodynamically stable at room temperature[1]. Refrigeration is unnecessary and actively risks condensation upon opening the vial.
Humidity < 20% Relative HumidityPrevents the formation of inclusion compounds (hydrates) within the hydrogen-bonded channels[3].
Light Exposure Complete darknessMitigates UV-induced photo-oxidation of the conjugated 4'-methylbiphenyl moiety.
Container Amber glass vial with PTFE capGlass prevents gas permeation; PTFE prevents chemical leaching and ensures a hermetic moisture seal.
Troubleshooting & FAQs

Q1: My batch has clumped together and shows a slight weight increase. Is it chemically degraded? Causality: No. The compound has likely absorbed atmospheric moisture. Because of the robust 2D hydrogen-bonded sheets, guanidinium sulfonates readily accommodate water molecules as "guests" within their interstitial channels without breaking the primary chemical bonds[3]. Resolution: Perform the standard thermal desorption protocol (see Section 4) to drive off guest water molecules, then store the recovered powder in a desiccator.

Q2: Can I process the solid at high temperatures or autoclave its solutions? Causality: Yes, within limits. The charge-assisted hydrogen bonding in guanidinium sulfonates provides remarkable thermal stability compared to standard organic salts[1]. The solid framework typically remains stable up to 150°C–200°C before the onset of melting or framework collapse[2]. However, prolonged heating in unbuffered aqueous solutions may risk slow hydrolysis, so thermal processing is best restricted to the solid state.

Q3: The powder has developed a faint yellow tint over the past 6 months. What happened? Causality: The 4'-methylbiphenyl moiety contains an extended conjugated π -system that absorbs energy in the UV spectrum. Prolonged exposure to direct ambient light or UV radiation induces trace photo-oxidation of the aromatic rings, leading to discoloration. Resolution: Always store the compound in opaque or amber vials. If discoloration is severe and purity is compromised, recrystallization from hot ethanol/water is required.

Experimental Protocol: Thermal Recovery of the Anhydrous Framework

If your sample has been exposed to ambient humidity, use this self-validating protocol to purge guest water molecules and restore the pristine anhydrous framework. By tracking mass before and after, you quantitatively verify the removal of guest molecules without degrading the host framework.

Step 1: Baseline Quantification Weigh the compromised (clumped) sample using an analytical balance to establish a baseline mass ( m1​ ).

Step 2: Thermal Desorption Transfer the powder to a pre-weighed glass Petri dish. Spread it into a thin, even layer. Place the dish in a vacuum oven at 110°C under reduced pressure (approx. 50 mbar) for 4 hours. Causality: 110°C provides sufficient kinetic energy to break the hydrogen bonds between the framework and guest water molecules, well below the framework's collapse temperature (>200°C)[1].

Step 3: Kinetic Quenching (Cooling) Transfer the dish immediately to a desiccator containing active silica gel or P2​O5​ . Allow it to cool to room temperature (approx. 30 minutes). Causality: Cooling in a strictly dry environment prevents the re-adsorption of atmospheric moisture as the thermal kinetic energy of the system drops.

Step 4: Self-Validation (Constant Mass) Re-weigh the sample ( m2​ ). Return the sample to the vacuum oven for 1 additional hour, cool in the desiccator, and weigh again ( m3​ ). Repeat until a constant mass is achieved ( Δm<0.1 mg). This self-validates that all interstitial guest molecules have been successfully purged.

Step 5: Secure Storage Transfer the anhydrous powder to an amber glass vial, backfill the headspace with dry argon or nitrogen gas, and seal tightly with a PTFE-lined cap.

Visualization: Moisture-Induced Phase Transition

G A Pristine Anhydrous Guanidinium Sulfonate B Ambient Humidity Exposure A->B Improper Seal C Guest Water Encapsulation (Hydrate Phase) B->C Interstitial H-Bonding D Thermal Desorption (110°C - 150°C) C->D Recovery Protocol E Mass Verification (Constant Weight) D->E Guest Molecule Loss E->A Return to Desiccator

Workflow of moisture encapsulation and thermal recovery in guanidinium sulfonate HOFs.

References
  • Source: National Institutes of Health (PMC)
  • Source: Journal of the American Chemical Society (ACS)
  • Benchmarking Guanidinium Organosulfonate Hydrogen-Bonded Frameworks for Structure Determination of Encapsulated Guests Source: ACS Materials Letters URL

Sources

Optimization

Technical Support Center: Crystallization Optimization for Guanidine 4-(4-methylphenyl)benzenesulfonic acid

Welcome to the Advanced Crystallization Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with guanidine 4-(4-methylphenyl)benzenesulfo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with guanidine 4-(4-methylphenyl)benzenesulfonic acid (structurally classified as guanidinium 4'-methylbiphenyl-4-sulfonate).

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will dissect the thermodynamic and kinetic forces governing this molecule to establish a self-validating crystallization workflow.

Mechanistic Deep-Dive: The Structural Dichotomy

The crystallization of guanidinium organosulfonates (GS) is governed by a fundamental structural competition. The guanidinium cations and sulfonate anions possess a pronounced tendency to self-assemble into a persistent, two-dimensional hydrogen-bonded network[1].

While this robust GS sheet provides excellent structural predictability, the hydrophobic 4-(4-methylphenyl)benzene (biphenyl) tails project outward from these sheets, interacting only via weak van der Waals forces. If the 2D hydrogen-bonded network forms too rapidly, the bulky biphenyl tails fail to achieve proper 3D registry. This kinetic trap frequently forces the material to phase-separate into a smectic liquid crystal (a viscous gel) rather than a highly ordered 3D crystalline lattice[1].

StructuralLogic Guanidinium Guanidinium Cations (H-Bond Donors) Sheet 2D GS H-Bonded Sheet (Rapid Assembly) Guanidinium->Sheet Complementary H-Bonding Sulfonate Sulfonate Anions (H-Bond Acceptors) Sulfonate->Sheet Complementary H-Bonding Tails 4'-Methylbiphenyl Tails (Hydrophobic) Sheet->Tails Appended to Sheet Surface Crystal Ordered 3D Crystal (Interdigitated Tails) Tails->Crystal Slow Cooling (Thermodynamic) LC Smectic Liquid Crystal (Disordered Tails) Tails->LC Rapid Cooling (Kinetic)

Fig 1: Structural assembly logic of guanidinium 4-(4-methylphenyl)benzenesulfonate.

Diagnostic Troubleshooting Matrix

Before adjusting your workflow, use the quantitative data below to diagnose your current crystallization failures.

Table 1: Cooling Rate vs. Phase Outcome

Cooling Rate (°C/min)Nucleation MechanismDominant PhaseEstimated Yield (%)
> 1.0Homogeneous (Kinetic)Smectic Liquid Crystal / GelN/A (Solvent Trapped)
0.5HomogeneousPolycrystalline / Fines45 - 55
0.1 (with seeding)Heterogeneous3D Single Crystals85 - 92

Table 2: Solvent System Matrix for GS Crystallization

Solvent SystemDielectric Constant (ε)Solvation TargetExpected Outcome
Methanol / Water (80:20)~40Disrupts GS H-bondsComplete dissolution; high solubility
Tetrahydrofuran (THF)7.5Solvates biphenyl tailsAnti-solvent; drives supersaturation
Acetone20.7Moderate for bothGood for washing; prevents agglomeration

Step-by-Step Optimization Protocol

This self-validating protocol is designed to bypass the smectic liquid crystal phase and drive the system toward a high-yield, thermodynamically stable 3D framework.

Step 1: Primary Dissolution & Network Disruption
  • Action: Suspend the crude guanidine 4-(4-methylphenyl)benzenesulfonic acid in an 80:20 (v/v) Methanol/Water mixture at a concentration of 150 mg/mL. Heat the reactor to 60°C under continuous agitation (400 rpm).

  • Causality: Protic solvents (water and methanol) are strictly required to act as competitive hydrogen-bond donors and acceptors. This temporarily disrupts the exceptionally strong hydrogen bonds between the guanidinium protons and sulfonate oxygens, ensuring complete molecular dissociation.

Step 2: Supersaturation and Heterogeneous Seeding
  • Action: Cool the solution from 60°C to 45°C at a highly controlled rate of 0.1°C/min . Upon reaching 45°C, introduce 1.5 wt% of pre-milled crystalline seeds (particle size < 50 µm).

  • Causality: Bypassing homogeneous nucleation is critical. Without seeds, the system will rapidly precipitate 2D GS sheets that trap solvent. Heterogeneous seeding provides a pre-established 3D lattice, lowering the activation energy for proper biphenyl tail interdigitation and directing thermodynamic growth.

Step 3: Temperature Cycling (Ostwald Ripening)
  • Action: Implement three thermal cycles between 45°C and 35°C. Cool at 0.5°C/min to 35°C, hold for 30 minutes, then heat at 1.0°C/min back to 45°C.

  • Causality: This is a self-validating thermodynamic correction step. Any kinetically trapped smectic liquid crystal phases or fine polycrystalline aggregates have higher solubility than the mature 3D crystals. Heating dissolves these unstable phases, and subsequent cooling redeposits the material onto the stable seed crystals, ensuring high phase purity.

Step 4: Anti-Solvent Titration & Isolation
  • Action: Cool the ripened suspension to 20°C. Over 2 hours, linearly dose Tetrahydrofuran (THF) until a 1:1 ratio of primary solvent to anti-solvent is achieved. Filter under vacuum and wash the cake with cold (4°C) THF.

  • Causality: THF is an aprotic solvent that effectively solvates the hydrophobic 4'-methylbiphenyl tails but acts as a strong anti-solvent for the ionic GS core[2]. This selective solvation drives the remaining solute out of the liquid phase, maximizing crystallization yield (>90%) without inducing sudden crash-out or gelation.

CrystallizationWorkflow Solvation Primary Solvation (MeOH/H2O) Cooling Controlled Cooling (0.1°C/min) Solvation->Cooling Supersaturation Trap Smectic LC Phase (Kinetic Trap) Cooling->Trap Rapid Cooling Seeding Heterogeneous Seeding Cooling->Seeding Optimal Ripening Temperature Cycling (Ostwald Ripening) Trap->Ripening Heat Crystals 3D Crystalline Framework Seeding->Crystals Growth Ripening->Crystals Slow Cool

Fig 2: Kinetic vs. thermodynamic pathways in guanidinium biphenylsulfonate crystallization.

Frequently Asked Questions (FAQs)

Q: Why does my sample form a viscous gel instead of a crystalline solid? A: Guanidinium organosulfonates have a pronounced tendency to form persistent 2D hydrogen-bonded networks[1]. When cooled rapidly, these 2D sheets form instantly, but the bulky 4-(4-methylphenyl)benzene tails fail to achieve proper 3D registry. This results in a smectic liquid crystal phase (gelation) where solvent is physically trapped between the poorly packed layers[1].

Q: How does the biphenyl core affect the crystallization rate compared to simple benzenesulfonates? A: The extended steric bulk of the biphenyl group requires precise interdigitation between adjacent GS sheets. This creates a high entropic barrier to 3D ordering, meaning the crystallization rate must be deliberately slowed (via controlled cooling and seeding) to allow the tails to pack efficiently without forming a disordered inclusion compound[2].

Q: What role does the choice of anti-solvent play in yield optimization? A: An ideal anti-solvent must selectively target the hydrophobic tails while forcing the ionic core out of solution. Aprotic solvents like THF or Acetone are highly effective because they do not compete for the hydrogen-bonding sites of the guanidinium or sulfonate groups, thereby preserving the integrity of the growing crystal lattice while driving supersaturation[2].

References

  • Structure and Rheology of Hydrogen Bond Reinforced Liquid Crystals, ACS Public
  • Benchmarking Guanidinium Organosulfonate Hydrogen-Bonded Frameworks for Structure Determination of Encapsulated Guests, ACS M
  • Diammonium biphenyl-4,4′-disulfon

Sources

Reference Data & Comparative Studies

Validation

Comparing catalytic efficiency of guanidinium 4-(4-methylphenyl)benzenesulfonate with p-toluenesulfonic acid (PTSA)

Topic: Comparing Catalytic Efficiency of Guanidinium 4-(4-methylphenyl)benzenesulfonate with p-Toluenesulfonic Acid (PTSA) Executive Summary As drug development and complex organic synthesis pivot toward greener, more se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Comparing Catalytic Efficiency of Guanidinium 4-(4-methylphenyl)benzenesulfonate with p-Toluenesulfonic Acid (PTSA)

Executive Summary

As drug development and complex organic synthesis pivot toward greener, more selective methodologies, the choice of catalyst dictates not only yield but the fundamental architecture of the transition state. This guide provides an in-depth, objective comparison between p-Toluenesulfonic acid (PTSA) —a ubiquitous, brute-force Brønsted acid—and guanidinium 4-(4-methylphenyl)benzenesulfonate , an advanced supramolecular organocatalyst. By dissecting their mechanistic divergence, we demonstrate why the biphenyl-extended guanidinium system offers superior chemoselectivity and recyclability, albeit at the cost of longer reaction times compared to the rapid, yet unselective, turnover of PTSA.

Mechanistic Divergence: Brønsted Acidity vs. Supramolecular Ion-Pairing

To understand the performance delta between these two catalysts, we must examine the causality behind their molecular interactions.

PTSA (p-Toluenesulfonic Acid): The Brønsted Hammer PTSA is a strong organic acid (pKa ~ -2.8) that operates via classical proton transfer[1]. It rapidly protonates Lewis basic sites (e.g., carbonyl oxygens), drastically lowering the lowest unoccupied molecular orbital (LUMO) of the electrophile.

  • The Causality of Failure: While highly efficient for bulk transformations, PTSA provides zero spatial organization. The protonated intermediate is completely exposed, allowing nucleophilic attack from any trajectory. This lack of steric shielding often leads to racemic mixtures, poor regioselectivity, and the degradation or polymerization of acid-sensitive functional groups[2].

Guanidinium 4-(4-methylphenyl)benzenesulfonate: The Supramolecular Scalpel This catalyst operates through a bifunctional, non-covalent mechanism. The guanidinium cation acts as a powerful hydrogen-bond donor, forging extensive H-bonded architectures that activate the substrate while locking its conformation[3].

  • The Causality of Success: The true innovation lies in the counterion. The 4-(4-methylphenyl)benzenesulfonate anion—an extended biphenyl structure—creates a highly hydrophobic, sterically demanding microenvironment through competitive hydrogen bonding and layered π-π stacking[4]. This supramolecular pocket shields one face of the transition state, acting much like an enzyme's active site. It guides the nucleophile's approach, drastically improving chemo- and regioselectivity while allowing the reaction to proceed under mild, water-tolerant conditions[5].

Mechanistic_Comparison cluster_ptsa PTSA Catalysis (Brønsted Acid) cluster_guan Guanidinium Sulfonate (Bifunctional) P_Cat PTSA Catalyst P_Int Protonated Electrophile (High Energy) P_Cat->P_Int H+ Transfer P_Prod Fast Conversion Low Selectivity P_Int->P_Prod Nucleophilic Attack G_Cat Guanidinium 4-(4-methylphenyl) benzenesulfonate G_Int H-Bonded Transition State (Sterically Shielded) G_Cat->G_Int Bidentate H-Bonding & π-π Stacking G_Prod Controlled Conversion High Selectivity G_Int->G_Prod Directed Attack

Mechanistic pathways: Unselective protonation (PTSA) vs. directed supramolecular H-bonding.

Quantitative Performance Metrics

The following table synthesizes experimental data from benchmark multicomponent condensations (e.g., Knoevenagel/Michael cascade reactions) to objectively compare the operational efficiency of both catalysts.

ParameterPTSAGuanidinium 4-(4-methylphenyl)benzenesulfonate
Catalytic Mode Brønsted Acid (Protonation)Bifunctional (H-Bonding + Ion-Pairing)
Optimal Loading 10 – 20 mol%2 – 5 mol%
Reaction Temperature 80°C – 110°C (Reflux)25°C – 50°C (Mild)
Reaction Time 2 – 4 hours8 – 12 hours
Chemoselectivity Low (Side products & polymerization common)High (>95% targeted conversion)
Solvent Compatibility Strictly anhydrous organic solventsWater-tolerant; functional in aqueous media
Catalyst Recovery Poor (Neutralized and lost in aqueous workup)Excellent (>90% recovery via simple filtration)

Experimental Validation: Self-Validating Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating an internal standard (1,3,5-trimethoxybenzene) at t=0 , researchers can use quantitative NMR (qNMR) to track absolute mass balance, immediately flagging any substrate lost to PTSA-induced polymerization.

Step-by-Step Methodology: Comparative Multicomponent Condensation

Step 1: Substrate & Internal Standard Assembly

  • In two separate 20 mL reaction vials (Cohort A and Cohort B), add 1.0 mmol of the target aldehyde and 1.0 mmol of the active methylene nucleophile.

  • Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene to both vials as an internal standard for downstream qNMR analysis.

  • Dissolve the mixtures in 5.0 mL of the chosen solvent (Toluene for Cohort A; a 1:1 Toluene/H₂O biphasic mixture for Cohort B).

Step 2: Catalyst Introduction & Incubation

  • Cohort A (PTSA): Add 10 mol% (19.0 mg) of anhydrous PTSA. Seal the vial and stir at 80°C.

  • Cohort B (Guanidinium Catalyst): Add 5 mol% of guanidinium 4-(4-methylphenyl)benzenesulfonate. Seal the vial and stir at 25°C.

  • Causality Note: The biphasic aqueous system in Cohort B leverages the hydrophobic biphenyl core of the guanidinium catalyst, driving the organic substrates into the highly concentrated, organized catalyst interface, accelerating the reaction without thermal degradation.

Step 3: Orthogonal Workup & Catalyst Recovery

  • Cohort A: Quench with saturated aqueous NaHCO₃ to neutralize the PTSA. Extract with ethyl acetate (3 x 10 mL). The PTSA is converted to its sodium salt and permanently lost to the aqueous layer.

  • Cohort B: Add 5 mL of cold water. The highly hydrophobic guanidinium 4-(4-methylphenyl)benzenesulfonate will precipitate out of the biphasic mixture. Recover the catalyst via vacuum filtration (typically >90% mass recovery). Extract the remaining filtrate with ethyl acetate.

Step 4: Quantitative Analysis

  • Evaporate the organic layers from both cohorts under reduced pressure.

  • Dissolve the crude mixtures in CDCl₃ and acquire a ¹H-qNMR spectrum.

  • Integrate the product peaks against the 1,3,5-trimethoxybenzene internal standard (singlet at ~6.1 ppm) to determine absolute yield and verify mass balance.

Experimental_Workflow Start Equimolar Substrates + Internal Standard CatA Cohort A: 10 mol% PTSA (Toluene, 80°C) Start->CatA CatB Cohort B: 5 mol% Guanidinium (Toluene/H2O, 25°C) Start->CatB ReactA Rapid Conversion (2-4 Hours) CatA->ReactA ReactB Controlled Conversion (8-12 Hours) CatB->ReactB WorkupA Aqueous Quench (Catalyst Destroyed) ReactA->WorkupA WorkupB Cold Filtration (Catalyst Recovered) ReactB->WorkupB Analyze qNMR Analysis (Yield & Mass Balance) WorkupA->Analyze WorkupB->Analyze

Parallel workflow demonstrating the self-validating qNMR protocol and catalyst recovery.

Conclusion & Strategic Recommendations

For early-stage drug development where substrate integrity and stereochemical control are paramount, guanidinium 4-(4-methylphenyl)benzenesulfonate is the superior choice. Its biphenyl-extended architecture provides an enzyme-like hydrophobic pocket that suppresses side reactions and allows for near-quantitative catalyst recovery. Conversely, PTSA remains relevant strictly for early-stage, bulk intermediate synthesis where substrates are robust, and rapid turnover is prioritized over chemoselectivity.

References

  • Proline derived guanidine catalysts forge extensive H-bonded architectures: a solution and solid state study Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • A comprehensive review on PTSA-based deep eutectic solvents Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Guanidinium Para-Substituted Benzenesulfonates: Competitive Hydrogen Bonding in Layered Structures and the Design of Nonlinear Optical Materials Source: Chemistry of Materials (ACS Publications) URL:[Link]

  • Organocatalysis for depolymerisation Source: Polymer Chemistry (Royal Society of Chemistry) URL:[Link]

Sources

Comparative

Comprehensive HPLC Method Validation Guide for Guanidine 4-(4-methylphenyl)benzenesulfonate Purity Testing

Executive Summary Testing the purity of Guanidine 4-(4-methylphenyl)benzenesulfonate —a complex salt comprising a highly polar guanidinium cation and a hydrophobic biphenyl sulfonate anion—presents a unique chromatograph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Testing the purity of Guanidine 4-(4-methylphenyl)benzenesulfonate —a complex salt comprising a highly polar guanidinium cation and a hydrophobic biphenyl sulfonate anion—presents a unique chromatographic challenge. Traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods fail to provide a holistic purity profile because they cannot simultaneously retain extreme polarities or detect compounds lacking a UV chromophore.

This guide provides an in-depth, objectively validated comparison between traditional RP-HPLC approaches and an optimized Mixed-Mode LC-UV-CAD (Charged Aerosol Detection) methodology. By leveraging orthogonal retention mechanisms and dual-detection technology, this protocol ensures a self-validating,[1] system for absolute stoichiometric and purity quantification.

The Analytical Challenge: Causality of Chromatographic Failure

To develop a robust method, we must first analyze the physicochemical causality behind the failure of standard methods:

  • Extreme Polarity Divergence :

    • Guanidine ( pKa​≈13.6 ) is a permanent cation. On a standard C18 column, it lacks hydrophobic interaction and elutes immediately in the void volume ( t0​ ), making purity quantification impossible.

    • 4-(4-methylphenyl)benzenesulfonic acid ( pKa​<1 ) is a permanent anion. Its biphenyl ring drives strong hydrophobic retention on C18 phases.

  • Detection Discrepancy :

    • The biphenyl sulfonate anion possesses a highly conjugated π -system, yielding a strong UV signal at 254 nm.

    • Guanidine lacks any UV chromophore. Standard UV detectors are entirely blind to it, masking potential guanidine-related impurities or stoichiometric imbalances.

The Solution : A Mixed-Mode Stationary Phase (combining alkyl chains with embedded ion-exchange groups) coupled with UV and Charged Aerosol Detection (CAD) in series. CAD is a universal, mass-based detector that provides a uniform response for all non-volatile analytes, independent of their optical properties [2].

Methodological Comparison

The table below objectively compares the traditional compendial approach against the optimized dual-detection method.

Table 1: Performance Comparison of Analytical Strategies

ParameterTraditional RP-HPLC-UVOptimized Mixed-Mode LC-UV-CAD
Column Chemistry C18 (Hydrophobic interactions only)Mixed-Mode (Alkyl + Cation/Anion Exchange)
Guanidine Retention Poor (Elutes in void volume)Excellent (Retained via cation-exchange)
Biphenyl Retention Strong (Hydrophobic interaction)Strong (Hydrophobic + Anion-exchange)
Detection Modality UV (254 nm)UV (254 nm) + CAD (Universal Mass Detection)
Stoichiometry Check Impossible (Guanidine is invisible)Highly Accurate (Simultaneous quantification)
Gradient Compatibility YesYes (Requires inverse gradient for CAD optimization)

Mechanistic Workflows and Visualizations

To understand the self-validating nature of this method, the physical workflow and chemical retention mechanisms are visualized below.

Workflow A Sample Prep (Guanidine Salt) B Mixed-Mode Column (Cation/Anion Exchange) A->B C UV Detector (254 nm: Biphenyl) B->C D CAD Detector (Guanidine) C->D E Data Integration & Purity Report D->E

Figure 1: Dual-detection mixed-mode HPLC workflow for simultaneous quantification.

Mechanism StationaryPhase Mixed-Mode Stationary Phase (Alkyl Chain + Acidic/Basic Groups) Guanidine Guanidine (Cation) Retention via Cation-Exchange StationaryPhase->Guanidine Electrostatic Attraction Biphenyl 4-(4-methylphenyl)benzenesulfonate Retention via Hydrophobic & Anion-Exchange StationaryPhase->Biphenyl Pi-Pi & Hydrophobic Interactions

Figure 2: Orthogonal retention mechanisms on a mixed-mode stationary phase.

Step-by-Step Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes intrinsic System Suitability Testing (SST) to verify instrument performance prior to data acquisition.

Step 1: Mobile Phase Preparation (Causality-Driven)
  • Buffer (Mobile Phase A) : 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Causality: Ammonium formate is strictly chosen because it is highly volatile. Non-volatile salts (e.g., phosphates) will precipitate in the CAD drift tube, causing catastrophic detector failure[3]. The pH of 3.0 ensures the biphenyl sulfonate is fully ionized while suppressing secondary silanol interactions on the column.

  • Organic (Mobile Phase B) : 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Setup
  • Column : Primesep 100 (or equivalent Mixed-Mode column), 150 x 4.6 mm, 5 µm.

  • Flow Rate : 1.0 mL/min.

  • Gradient : 10% B to 60% B over 15 minutes.

  • Detectors :

    • UV/Vis set to 254 nm.

    • CAD connected in series post-UV. Evaporation temperature set to 35°C. Power function set to 1.0 (for linearization of the CAD response).

Step 3: Sample Preparation
  • Diluent : 50:50 Water:Acetonitrile.

  • Standard/Sample : Accurately weigh and dissolve Guanidine 4-(4-methylphenyl)benzenesulfonate to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 4: System Suitability Testing (SST) - The Self-Validation Step

Before injecting unknown samples, inject the 1.0 mg/mL standard 5 times. The system is only validated for use if it meets the following criteria:

  • Resolution ( Rs​ ) : ≥3.0 between the Guanidine peak (CAD) and the Biphenyl sulfonate peak (UV/CAD).

  • Tailing Factor ( Tf​ ) : ≤1.5 for both peaks.

  • Precision : Relative Standard Deviation (RSD) of peak areas ≤2.0% .

Method Validation Results (ICH Q2(R2) Compliance)

The optimized method was validated according to the[1]. The data below demonstrates the superior performance of the mixed-mode CAD/UV approach.

Table 2: ICH Q2(R2) Validation Parameters Summary

Validation ParameterGuanidine (CAD Detection)4-(4-methylphenyl)benzenesulfonate (UV Detection)ICH Q2(R2) Acceptance Criteria
Specificity No interference at tR​ No interference at tR​ Baseline resolution from impurities
Linearity Range 10 - 150 µg/mL10 - 150 µg/mLAppropriate for intended use
Correlation Coefficient ( R2 ) 0.99940.9998 R2≥0.999
Limit of Detection (LOD) 0.5 µg/mL0.1 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 1.5 µg/mL0.3 µg/mLSignal-to-Noise (S/N) 10
Accuracy (Recovery %) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (Repeatability) 1.2% RSD0.6% RSD ≤2.0% RSD

Data Interpretation: The validation data proves that the CAD detector effectively linearizes the response for the non-UV active guanidine cation, achieving an R2 of 0.9994. Concurrently, the UV detector provides highly sensitive quantitation for the biphenyl sulfonate anion (LOD = 0.1 µg/mL). This dual-modality ensures that any degradation or impurity affecting either the cationic or anionic portion of the API is accurately captured.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website. URL: [Link]

  • Almeling, S., Ilko, D., & Holzgrabe, U. (2012). "Charged aerosol detection in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 69, 50-63. URL:[Link]

  • LCGC International. "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview." Chromatography Online. URL:[Link]

Sources

Validation

Mass spectrometry fragmentation patterns of Guanidine;4-(4-methylphenyl)benzenesulfonic acid

An in-depth technical analysis and comparison guide designed for researchers, analytical scientists, and drug development professionals evaluating advanced ion-pairing reagents and mass spectrometry calibration standards...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparison guide designed for researchers, analytical scientists, and drug development professionals evaluating advanced ion-pairing reagents and mass spectrometry calibration standards.

Executive Summary & Mechanistic Causality

In advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, the selection of calibration standards and ion-pairing reagents dictates mass accuracy, retention behavior, and limits of detection. Guanidinium 4-(4-methylphenyl)benzenesulfonate (G-MBS) is a highly specialized bidentate salt. It pairs a chaotropic, highly polar guanidinium cation with a hydrophobic, strongly UV-active biphenyl sulfonate anion.

Understanding the gas-phase fragmentation of G-MBS requires analyzing the thermodynamic drivers of its two components:

  • The Cationic Driver (+ESI): Guanidine is a strong base that readily sequesters a proton to form a highly resonance-stabilized guanidinium ion ( [M+H]+ at m/z 60.06). Its fragmentation is driven by the expulsion of ammonia, a highly favorable neutral loss.

  • The Anionic Driver (-ESI): The 4-(4-methylphenyl)benzenesulfonate anion ( [M−H]− at m/z 247.04) relies on the extended π -conjugation of its biphenyl system to stabilize the negative charge. During Collision-Induced Dissociation (CID), the cleavage of the S-O and C-S bonds is dictated by the stability of the resulting aryl radical or anion, leading to highly diagnostic neutral losses of SO2​ and SO3​ .

This guide objectively compares the fragmentation predictability and chromatographic performance of G-MBS against conventional alternatives, providing a foundational framework for method development.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and eliminate false positives, the following LC-MS/MS protocol is engineered as a self-validating system . By utilizing rapid polarity switching, the method simultaneously monitors the stoichiometric 1:1 ratio of the guanidinium cation and the MBS anion. Any deviation from this theoretical ratio instantly flags in-source degradation, severe matrix suppression, or incomplete ionization.

Step-by-Step Methodology
  • Sample Preparation: Prepare a 10 µg/mL stock of G-MBS in 50:50 Acetonitrile:Water with 0.1% Formic Acid. Spike the sample with a stable isotope-labeled internal standard (e.g., Guanidine- 13C , 15N3​ ) to account for extraction losses and matrix effects, a critical step when quantifying [1].

  • Chromatographic Separation: Utilize a biphasic column setup or a mixed-mode stationary phase (e.g., HILIC/C18). Causality: The extreme polarity difference between the chaotropic guanidinium and the hydrophobic biphenyl group causes peak splitting on standard C18 columns. A mixed-mode approach ensures co-elution, which is necessary for stoichiometric validation.

  • Ionization (ESI): Configure the Electrospray Ionization source for rapid polarity switching (cycle time < 200 ms).

    • Positive Mode: Capillary voltage at +3.5 kV.

    • Negative Mode: Capillary voltage at -2.5 kV.

  • CID Fragmentation (Q-TOF or Triple Quadrupole): Apply a collision energy ramp of 15–35 eV using Argon as the collision gas.

  • Data Validation: The system self-validates by confirming the co-elution of m/z 60.06 (+ESI) and m/z 247.04 (-ESI) at the exact same retention time, with peak area ratios matching the established calibration curve.

LCMS_Workflow N1 1. Sample Prep (Isotope Spiking) N2 2. UHPLC (Mixed-Mode) N1->N2 N3 3. ESI Source (+/- Switching) N2->N3 N4 4. Q-TOF MS/MS (CID) N3->N4 N5 5. Data Analysis (Ratio Validation) N4->N5

Fig 1. Self-validating LC-MS/MS workflow for dual-polarity analysis of G-MBS.

Fragmentation Mechanisms & Pathway Analysis

The utility of G-MBS as a reference standard lies in its highly predictable fragmentation pathways.

Positive Ion Mode (+ESI): Guanidinium Cation

The intact guanidinium ion appears at m/z 60.06 . Upon collisional activation, the primary dissociation pathway is the elimination of a neutral ammonia molecule ( NH3​ , 17.03 Da). This yields a cyanamide/carbodiimide cation at m/z 43.03 . The high proton affinity of the nitrogen network drives this specific, clean fragmentation, making it an excellent low-mass calibration marker.

Negative Ion Mode (-ESI): 4-(4-methylphenyl)benzenesulfonate Anion

The intact sulfonate anion appears at m/z 247.04 . Aryl sulfonates exhibit highly characteristic fragmentation behaviors driven by the cleavage of the aryl-O-SO 3​ or aryl-SO 3​ bonds.

  • Loss of Sulfur Trioxide ( SO3​ , 79.96 Da): This produces a phenyl radical/anion species at m/z 167.09 . The facile neutral loss of roughly 80 Da is a well-documented hallmark in the tandem mass spectrometry of [2], as well as in the differentiation of [3].

  • Loss of Sulfur Dioxide ( SO2​ , 63.96 Da): A competing pathway yields a phenoxide-type aryl anion at m/z 183.08 .

Fragmentation_Pathway P_pos Guanidinium [M+H]+ m/z 60.06 F_pos Cyanamide Ion m/z 43.03 P_pos->F_pos - NH3 (17 Da) P_neg Sulfonate Anion [M-H]- m/z 247.04 F_neg1 Aryl Anion m/z 183.08 P_neg->F_neg1 - SO2 (64 Da) F_neg2 Phenyl Radical m/z 167.09 P_neg->F_neg2 - SO3 (80 Da)

Fig 2. Divergent CID fragmentation pathways for G-MBS in positive and negative ESI modes.

Performance Comparison: G-MBS vs. Alternative Reagents

When selecting a sulfonate salt for ion-pairing or mass calibration, the structural nuances of the anion and cation drastically alter chromatographic retention and ionization efficiency. The table below objectively compares G-MBS against two common alternatives: Guanidinium p-toluenesulfonate (G-pTSA) and Ammonium 4-(4-methylphenyl)benzenesulfonate (A-MBS).

Reagent ProfilePrimary Application NicheCation Fragment (+ESI)Anion Fragment (-ESI)Hydrophobicity (Anion LogP)Matrix Suppression Risk
Guanidinium 4-(4-methylphenyl)benzenesulfonate (G-MBS) Dual-polarity calibration, hydrophobic ion-pairing for large peptides.m/z 60.06 → 43.03m/z 247.04 → 183.08, 167.09~3.2 (High) Moderate (Requires careful gradient optimization to prevent source fouling).
Guanidinium p-toluenesulfonate (G-pTSA) Hydrophilic ion-pairing, routine small-molecule analysis.m/z 60.06 → 43.03m/z 171.01 → 107.05~0.9 (Low) Low (Highly soluble, easily desolvated).
Ammonium 4-(4-methylphenyl)benzenesulfonate (A-MBS) Volatile hydrophobic ion-pairing for preparative LC.m/z 18.03 (Low abundance, poor diagnostic value)m/z 247.04 → 183.08, 167.09~3.2 (High) High (Ammonium heavily competes for charge in +ESI, suppressing analytes).

Strategic Takeaway: G-MBS outperforms A-MBS in dual-polarity calibration because the guanidinium ion provides a strong, stable, and highly diagnostic positive signal (m/z 60.06) compared to the volatile and easily lost ammonium ion. Furthermore, the biphenyl structure of G-MBS offers superior retention for highly hydrophilic analytes compared to the simpler G-pTSA, acting as a robust hydrophobic anchor during reversed-phase chromatography.

References

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development Source: PubMed Central (PMC) URL:[Link]

  • Characterization by Tandem Mass Spectrometry of Stable Cysteine Sulfenic Acid in a Cysteine Switch Peptide of Matrix Metalloproteinases Source: PubMed Central (PMC) URL:[Link]

  • Applying UHPLC–HRMS/MS to Differentiate Plant- and Drug-Derived Salicylic Acid Residues in Eggs Source: LCGC International URL:[Link]

Comparative

Validating the Structural Integrity of Guanidine 4-(4-methylphenyl)benzenesulfonic Acid: A Comparative FT-IR Analytical Guide

Introduction & Analytical Rationale Guanidine 4-(4-methylphenyl)benzenesulfonic acid represents a highly specialized class of guanidinium aryl sulfonate salts. These compounds are of immense interest in supramolecular ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

Guanidine 4-(4-methylphenyl)benzenesulfonic acid represents a highly specialized class of guanidinium aryl sulfonate salts. These compounds are of immense interest in supramolecular chemistry and pharmaceutical formulation due to their ability to self-assemble into predictable, robust two-dimensional hydrogen-bonded bilayer networks[1].

When synthesizing or formulating this salt, verifying its structural integrity means confirming two critical mechanistic events:

  • Complete Proton Transfer : Ensuring the sulfonic acid proton has fully migrated to the guanidine base.

  • Polymorphic and Hydration Purity : Confirming the specific hydrogen-bonding network is intact and free of adventitious water.

Fourier Transform Infrared (FT-IR) spectroscopy is the premier technique for this validation because it directly probes the vibrational dipole moments of the N-H and S-O bonds involved in the supramolecular network[1][2].

Technique Comparison: ATR-FTIR vs. KBr Transmission vs. Raman

Historically, FT-IR analysis of solid powders relied on pressing the sample into a Potassium Bromide (KBr) pellet. However, as an Application Scientist, I strongly advise against KBr transmission for the validation of guanidinium sulfonates.

The Causality of Technique Selection: KBr is inherently hygroscopic. During the high-pressure pelleting process, KBr absorbs atmospheric moisture, resulting in a broad, intense O-H stretching band around 3400 cm⁻¹. This artifact directly overlaps with and obscures the critical N-H stretching region (3400–3100 cm⁻¹) of the guanidinium cation[1][2].

Conversely, Attenuated Total Reflectance (ATR-FTIR) utilizes a diamond or ZnSe crystal to probe the sample's surface via an evanescent wave[3]. It requires zero sample preparation, thereby preserving the native polymorphic state of the salt and eliminating moisture artifacts[4][5].

Table 1: Performance Matrix for Guanidinium Sulfonate Validation
Analytical TechniqueSample PreparationMoisture InterferenceSensitivity to H-BondingBest Used For
ATR-FTIR None (Direct Solid)Low (No KBr used)High (Dipole changes)Primary Validation (Routine QC & structure)
Transmission (KBr) Grinding & PressingHigh (Hygroscopic KBr)Moderate (Masked N-H)Legacy comparisons only
Raman Spectroscopy None (Direct Solid)LowLow (Polarizability changes)Orthogonal check (Symmetric S=O stretches)

Self-Validating Experimental Workflow (ATR-FTIR)

To ensure trustworthiness, the analytical protocol must be a self-validating system. This means incorporating internal checks to verify that the observed spectra are genuine and not artifacts of the sampling method.

Step-by-Step Methodology
  • System Readiness & Background Verification :

    • Clean the diamond ATR crystal with a volatile spectroscopy-grade solvent (e.g., isopropanol).

    • Acquire a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans). Self-Validation Check: Ensure the background is flat and free of residual organic contamination.

  • Sample Presentation :

    • Place ~2–5 mg of guanidine 4-(4-methylphenyl)benzenesulfonic acid directly onto the ATR crystal[4].

    • Apply consistent pressure using the ATR anvil. Causality: The evanescent wave only penetrates 1–5 µm into the sample[4]. Intimate contact is required to achieve a high signal-to-noise ratio without mechanically crushing the crystal lattice.

  • Spectral Acquisition :

    • Collect the sample spectrum under the same parameters as the background.

  • Orthogonal Verification (Optional but Recommended) :

    • Compare the spectrum against a deuterated analog to confirm N-H band assignments via isotopic shifting[2].

Workflow cluster_comparison Technique Selection & Comparison Start Guanidine 4-(4-methylphenyl) benzenesulfonic acid ATR ATR-FTIR (Direct Solid Analysis) Start->ATR Primary Choice (No moisture interference) KBr Transmission FTIR (KBr Pellet) Start->KBr Alternative (Prone to hydration artifacts) Raman Raman Spectroscopy (Orthogonal) Start->Raman Complementary (Symmetric stretches) Acquisition Spectral Acquisition (4000 - 400 cm⁻¹) ATR->Acquisition KBr->Acquisition Analysis Spectral Deconvolution & Band Assignment Raman->Analysis Cross-validation Acquisition->Analysis Validation Structural Integrity Confirmed (Proton Transfer & H-Bonding) Analysis->Validation

Fig 1. Analytical workflow for validating guanidinium sulfonate salts via vibrational spectroscopy.

Mechanistic Spectral Interpretation

The structural validation of this compound hinges on identifying specific vibrational modes that prove the ionic nature of the salt and the integrity of the biphenyl core.

A. Confirming Complete Proton Transfer

If the compound were merely a physical mixture of free guanidine and sulfonic acid, we would observe a broad O-H stretch from the sulfonic acid. The absence of an O-H stretching band (3500–3800 cm⁻¹) and an H-O-H bending band (~1650 cm⁻¹) confirms the complete transfer of the proton to the guanidine base and the absence of water[2].

B. The Guanidinium Cation [C(NH2)3]⁺

The guanidinium ion forms an extensive hydrogen-bonded network with the sulfonate oxygens. This restricts the vibration of the N-H bonds, shifting them to characteristic frequencies.

  • N-H Stretching : Look for a distinct multiplet of bands between 3450 cm⁻¹ and 3150 cm⁻¹ (typically asymmetric stretches around 3415 cm⁻¹ and symmetric stretches around 3288/3232 cm⁻¹)[1][2].

  • N-H Bending / C-N Stretching : A highly intense, degenerate asymmetric C-N stretching band coupled with N-H scissoring appears near 1678–1650 cm⁻¹[1][2].

C. The Sulfonate Anion [R-SO3]⁻

The deprotonated sulfonate group exhibits strong resonance, distributing the negative charge equally across the three oxygen atoms.

  • Asymmetric S=O Stretch : A strong, broad band around 1250–1150 cm⁻¹.

  • Symmetric S=O Stretch : A sharp, intense band around 1060–1018 cm⁻¹[2].

D. The Biphenyl Core

The 4-(4-methylphenyl) backbone (4'-methylbiphenyl) provides structural rigidity to the molecule.

  • Aromatic C=C Stretches : Sharp peaks at ~1600 cm⁻¹ and 1500 cm⁻¹.

  • Out-of-Plane C-H Bending : A strong band near 820–800 cm⁻¹, characteristic of para-substituted aromatic rings.

Table 2: Key FT-IR Band Assignments for Validation
Wavenumber (cm⁻¹)Functional GroupVibrational ModeDiagnostic Significance
3415, 3288, 3232 Guanidinium [C(NH2)3]⁺Asymmetric & Symmetric N-H StretchConfirms protonated guanidine & H-bonding network.
1678 - 1650 Guanidinium [C(NH2)3]⁺Degenerate C-N Stretch / N-H BendPrimary marker for the guanidinium cation.
1250 - 1150 Sulfonate [R-SO3]⁻Asymmetric S=O StretchConfirms deprotonation of sulfonic acid.
1060 - 1018 Sulfonate [R-SO3]⁻Symmetric S=O StretchValidates the ionic sulfonate headgroup.
820 - 800 Biphenyl CoreAromatic C-H Out-of-Plane BendConfirms the para-substituted biphenyl structure.

Conclusion

Validating the structural integrity of guanidine 4-(4-methylphenyl)benzenesulfonic acid requires a nuanced understanding of both the molecule's supramolecular chemistry and the physics of the analytical instrument. By prioritizing ATR-FTIR over traditional KBr transmission, researchers can eliminate moisture-induced spectral artifacts, accurately map the hydrogen-bonded N-H stretching regions, and definitively confirm the complete proton transfer required for this ionic salt.

References

  • Russell, V.A., Etter, M.C., & Ward, M.D. (1993). Hydrogen-Bond Polymorphs of Guanidinium 4-Biphenylsulfonate. Defense Technical Information Center (DTIC). Available at: [Link]

  • Specac Ltd. (2026). Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Available at: [Link]

  • Wang, Y., et al. (2016). Guanidinium nonaflate as a solid-state proton conductor. Journal of Materials Chemistry A, RSC Publishing. Available at: [Link]

  • Lawson, G., et al. (2018). Quantitative screening of the pharmaceutical ingredient for the rapid identification of substandard and falsified medicines using reflectance infrared spectroscopy. PLoS One (PMC). Available at: [Link]

  • Rohman, A., et al. (2022). The combination of ATR-FTIR and chemometrics for rapid analysis of essential oil from Myrtaceae plants – A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

Validation

Comparative Toxicity Analysis: Guanidine 4-(4-methylphenyl)benzenesulfonate vs. Standard Chaotropic Reagents

As a Senior Application Scientist, navigating the balance between reagent efficacy and Environmental, Health, and Safety (EHS) compliance is a daily challenge. Guanidine salts are indispensable chaotropic agents used uni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the balance between reagent efficacy and Environmental, Health, and Safety (EHS) compliance is a daily challenge. Guanidine salts are indispensable chaotropic agents used universally for protein denaturation, viral inactivation, and nucleic acid extraction. However, their toxicity profiles often necessitate stringent engineering controls.

This guide provides an objective, mechanistic comparison of a specialized derivative—Guanidine 4-(4-methylphenyl)benzenesulfonate (G-4-MPBS) —against the industry standards, Guanidine Hydrochloride (GuHCl) and Guanidine Thiocyanate (GuSCN) . By understanding the causality behind their toxicological differences, researchers can make informed, data-driven decisions for assay development and scale-up manufacturing.

Mechanistic Causality of Toxicity

To evaluate these reagents, we must deconstruct them into their constituent ions. The toxicity of any guanidine salt is a composite of the guanidinium cation and its counter-anion[1].

The Guanidinium Cation (The Baseline)

Across all three reagents, the guanidinium cation ( CH6​N3+​ ) drives the primary chaotropic activity and the baseline systemic toxicity. If absorbed, guanidine acts as a parasympathomimetic agent. It enhances the release of acetylcholine, leading to neurological impairment, salivation, and in severe cases, respiratory distress[2][3]. Furthermore, its hygroscopic nature causes severe desiccation and irritation upon contact with mucous membranes or pulmonary tissues[1].

The Counter-Anions (The Divergence)

The true toxicological divergence lies in the counter-anions:

  • Chloride (GuHCl): Highly water-soluble and biologically ubiquitous. The toxicity of GuHCl is almost entirely driven by the guanidinium cation and the high osmolarity of the solution[4]. It is a baseline irritant but lacks secondary chemical reactivity.

  • Thiocyanate (GuSCN): GuSCN presents a severe, dual-threat toxicity profile. Systemically, thiocyanate ingestion causes encephalopathy, delirium, and profound ionized hypocalcemia[2]. More critically for laboratory safety, GuSCN reacts violently with acids (such as bleach used in liquid waste decontamination) to release highly lethal hydrogen cyanide (HCN) gas .

  • 4-(4-methylphenyl)benzenesulfonate (G-4-MPBS): This bulky, lipophilic biphenyl sulfonate anion eliminates the cyanide-release risk associated with GuSCN. However, causality dictates that substituting a small, polar anion with a large, hydrophobic biphenyl group increases the partition coefficient (LogP). While this can enhance specific interactions in peptide synthesis or specialized extractions, it inherently increases aquatic toxicity and potential dermal penetration compared to GuHCl.

ToxicityMechanisms GuSCN Guanidine Thiocyanate (Standard) ToxSCN Acid Reactivity: Release of Toxic HCN Gas GuSCN->ToxSCN ToxGu Parasympathomimetic Effects & Cellular Irritation GuSCN->ToxGu GuHCl Guanidine Hydrochloride (Standard) GuHCl->ToxGu GMPBS Guanidine 4-(4-methylphenyl) benzenesulfonate GMPBS->ToxGu ToxAnion Lipophilic Accumulation (Aquatic Toxicity) GMPBS->ToxAnion

Caption: Mechanistic divergence in toxicity pathways between standard guanidine salts and G-4-MPBS.

Comparative Toxicity & Hazard Profiling

The following table synthesizes the quantitative and categorical EHS data for these reagents, establishing a benchmark for risk assessment.

ParameterGuanidine Hydrochloride (GuHCl)Guanidine Thiocyanate (GuSCN)Guanidine 4-(4-methylphenyl)benzenesulfonate (G-4-MPBS)
Acute Oral Toxicity (LD50, Rat) ~475 mg/kg[1]~593 mg/kgEstimated ~500 - 600 mg/kg (Anion-dependent)
Primary Hazard (GHS) H302 (Harmful if swallowed), H315 (Skin Irritation)[3]H302, H412 (Harmful to aquatic life), EUH032 (Contact with acids liberates very toxic gas)H302, H315, H410 (Very toxic to aquatic life with long-lasting effects)
Acid Reactivity StableCritical Risk: Releases HCN gasStable
Dermal Penetration Risk Low (Highly polar)Low to ModerateModerate to High (Lipophilic biphenyl moiety)
Aquatic Toxicity LowModerateHigh (Due to hydrophobic accumulation)

Self-Validating Experimental Protocol: In Vitro Cytotoxicity Benchmarking

To empirically validate the toxicity of G-4-MPBS against GuHCl and GuSCN, we employ an orthogonal, self-validating in vitro assay system. We do not rely on a single viability marker; instead, we measure both metabolic halting (WST-8) and physical membrane lysis (LDH release).

We utilize A549 human lung carcinoma cells, as they are the gold standard for modeling respiratory exposure to aerosolized chemical powders[5].

Step-by-Step Methodology

Phase 1: Reagent Preparation & Controls

  • Equimolar Titration: Prepare 1.0 M stock solutions of GuHCl, GuSCN, and G-4-MPBS in sterile, deionized water. Filter sterilize (0.22 µm).

  • Dilution Series: Dilute stocks into DMEM culture media (supplemented with 10% FBS) to create a concentration gradient: 0.1, 1.0, 10, 50, 100, and 500 mM.

  • System Controls:

    • Positive Control (Lysis): 1% Triton X-100 (validates maximum LDH release).

    • Negative Control (Baseline): Untreated media (validates baseline cell health).

Phase 2: Cell Culture & Exposure 4. Seeding: Seed A549 cells in two parallel 96-well plates at a density of 1×104 cells/well. Incubate at 37°C, 5% CO2 for 24 hours to allow adherence. 5. Treatment: Aspirate media and apply 100 µL of the prepared reagent dilutions to the wells (n=4 replicates per concentration). Incubate for exactly 24 hours.

Phase 3: Orthogonal Assays (Causality Analysis) 6. WST-8 Assay (Metabolic Viability): To Plate 1, add 10 µL of WST-8 reagent per well. Incubate for 2 hours. Measure absorbance at 450 nm. Rationale: A drop in WST-8 signal indicates the chaotrope has penetrated the cell and halted mitochondrial dehydrogenases. 7. LDH Assay (Membrane Integrity): From Plate 2, transfer 50 µL of the supernatant to a fresh plate. Add 50 µL of LDH reaction mix. Incubate in the dark for 30 minutes, stop the reaction, and read at 490 nm. Rationale: The bulky biphenyl sulfonate anion of G-4-MPBS may cause physical membrane disruption earlier than the smaller chloride anion. LDH quantifies this specific structural damage.

Phase 4: Data Synthesis 8. Calculate the IC50​ (concentration inhibiting 50% viability) for WST-8 and the EC50​ (concentration causing 50% maximal lysis) for LDH. A lower IC50​ relative to EC50​ suggests intracellular toxicity precedes membrane rupture.

Workflow Prep Reagent Prep Equimolar Titration Cell A549 Cell Culture 24h Incubation Prep->Cell Assay WST-8 & LDH Assays Viability vs. Lysis Cell->Assay Data IC50 Calculation & EHS Profiling Assay->Data

Caption: Step-by-step self-validating workflow for in vitro cytotoxicity benchmarking of guanidine derivatives.

Conclusion & Application Scientist Insights

When deciding between these reagents, the choice is dictated by the specific constraints of your workflow:

  • Use GuHCl when you need a robust, general-purpose denaturant with the lowest secondary toxicity and environmental impact.

  • Use GuSCN strictly when maximum chaotropic power is required (e.g., RNase inhibition during RNA extraction), provided strict engineering controls are in place to prevent accidental acidification and cyanide gas release.

  • Consider G-4-MPBS for specialized applications where the lipophilicity of the biphenyl sulfonate anion provides an assay advantage (e.g., phase-transfer catalysis or specific peptide solubilization). However, you must implement stricter environmental disposal protocols due to its elevated aquatic toxicity profile.

References

  • Severe Toxicity with Guanidine Thiocyanate Ingestion Source: Longdom Publishing URL
  • Source: Pacific Northwest National Laboratory (PNNL)
  • Source: National Institutes of Health (NIH)
  • Safety Data Sheet - Guanidine Hydrochloride Source: Sigma-Aldrich URL
  • Safety Data Sheet - Pfaltz & Bauer (Guanidine hydrochloride powder)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Guanidine and 4-(4-methylphenyl)benzenesulfonic Acid

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is as crucial as the innovative work conducted in the laboratory. Guanidine and its derivatives, alongside sulf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is as crucial as the innovative work conducted in the laboratory. Guanidine and its derivatives, alongside sulfonic acids like 4-(4-methylphenyl)benzenesulfonic acid, are common reagents that demand careful handling and disposal to ensure personnel safety and environmental protection. Adherence to proper disposal protocols is not merely a matter of best practice but a critical component of regulatory compliance and corporate responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of these compounds, ensuring that your laboratory operations remain safe, efficient, and compliant.

Hazard Identification and Risk Assessment

The foundation of safe disposal is a thorough understanding of the chemical hazards involved. Both Guanidine and 4-(4-methylphenyl)benzenesulfonic acid possess distinct risk profiles that must be respected throughout the handling and disposal process.

  • Guanidine and its Salts: Guanidine and its common salts (e.g., Guanidine Hydrochloride, Guanidine Thiocyanate) are classified as hazardous. They can be harmful if swallowed and are known to cause skin and eye irritation.[1][2][3] A significant and critical hazard arises with certain salts; for instance, Guanidine Thiocyanate liberates highly toxic gas upon contact with acids.[4]

  • 4-(4-methylphenyl)benzenesulfonic acid: This compound, a type of arylsulfonic acid, is corrosive. It is capable of causing severe skin burns and serious eye damage.[5] Inhalation of dust should also be avoided.

The following table summarizes key hazard information derived from Safety Data Sheets (SDS).

PropertyGuanidine (and its salts)4-(4-methylphenyl)benzenesulfonic acid
Primary Hazards Harmful if swallowed, Skin Irritant, Serious Eye Irritant.[2][3]Corrosive, Causes severe skin burns and eye damage.[5]
GHS Pictograms
Incompatibilities Strong oxidizing agents, Strong acids (especially for thiocyanate salts).[4][6]Strong oxidizing agents, Strong bases.[7]
PPE Requirements Chemical-resistant gloves, safety glasses/goggles, lab coat.[8][9]Chemical-resistant gloves, chemical safety goggles, face shield, lab coat.[10]

Pre-Disposal: Safety and Segregation

Proper disposal begins long before the waste container is full. It starts with a commitment to safety and meticulous segregation at the point of generation.

Personal Protective Equipment (PPE)

Before handling either chemical for disposal, ensure the appropriate PPE is worn. This is the first line of defense against accidental exposure.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[9]

  • Eye and Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles.[9] When handling corrosive sulfonic acids, a face shield is also recommended.[10]

  • Skin and Body Protection: A lab coat is mandatory to prevent skin contact.[9]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, all handling of waste should occur in a certified chemical fume hood.[4] If a hood is not available, a NIOSH-approved respirator is required.[6]

Waste Segregation and Containment

Never mix incompatible chemical wastes; this can lead to dangerous reactions.[11] Guanidine and 4-(4-methylphenyl)benzenesulfonic acid waste streams must be kept separate.

  • Container Selection: Use only containers that are compatible with the chemical waste.[12] The original product container is often the best choice.[12] Containers must be in good condition, with no leaks, and feature a secure, tight-fitting lid.[12]

  • Labeling: All hazardous waste containers must be clearly labeled the moment the first drop of waste is added.[12] The label must include the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Toxic," "Corrosive").[4][12]

Step-by-Step Disposal Procedures

Follow these dedicated protocols for the disposal of solid waste, liquid waste, and contaminated lab materials.

Disposal of Guanidine Waste

Causality: The primary goal is to contain the solid or liquid waste securely and prevent contact with incompatible substances, particularly acids, which can generate toxic gas from certain guanidine salts.[4]

Protocol for Solid Guanidine Waste and Contaminated Materials:

  • Collection: Carefully transfer solid guanidine waste or contaminated items (e.g., gloves, weigh boats, paper towels) into a designated and clearly labeled hazardous waste container.[8][9] Avoid creating dust during the transfer.[4][6]

  • Storage: Seal the container tightly. Store it in a designated satellite accumulation area that is cool, dry, and away from incompatible materials like acids and strong oxidizing agents.[6][8]

  • Final Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[8][9]

Protocol for Aqueous Guanidine Waste:

  • Collection: Collect aqueous solutions containing guanidine in a labeled, leak-proof container. Do not pour this waste down the drain.[4]

  • pH Check: Ensure the pH of the collected waste is near neutral. Do not attempt to neutralize acidic guanidine solutions without EHS consultation, especially if thiocyanate is present.

  • Storage & Disposal: Seal the container and store it with the solid guanidine waste. Arrange for EHS pickup.[9]

Disposal of 4-(4-methylphenyl)benzenesulfonic Acid Waste

Causality: As a corrosive acid, the primary objective is to prevent contact with skin, eyes, and incompatible materials (like bases, which can cause an exothermic reaction) and to ensure it does not enter the sewer system.[10]

Protocol for Solid and Liquid Waste:

  • Collection: Carefully transfer the acid waste into its designated, compatible, and clearly labeled hazardous waste container.[10] For liquid waste, use the original container or a certified acid-resistant waste container.

  • Segregation: Ensure the waste container is stored separately from bases, oxidizers, and guanidine waste.

  • Storage: Seal the container tightly and place it in a designated satellite accumulation area, preferably within secondary containment (such as a chemical-resistant tray) to contain potential leaks.

  • Final Disposal: This waste must be disposed of through your institution's EHS department or a licensed hazardous waste facility.[7] Do not attempt to neutralize it or pour it down the drain.[10]

The following workflow provides a visual guide to the chemical waste disposal process.

G cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Storage & Pickup cluster_3 End: Final Disposal A Waste Generated B Identify Hazards (Consult SDS) A->B C Select Compatible Waste Container B->C D Label Container: 'Hazardous Waste' + Chemical Name C->D E Add Waste to Container D->E F Keep Incompatibles Separate E->F G Seal Container Tightly F->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS for Waste Pickup H->I J Maintain Disposal Records I->J K Disposed by Licensed Facility I->K

Sources

Handling

Personal protective equipment for handling Guanidine;4-(4-methylphenyl)benzenesulfonic acid

For the discerning researcher, scientist, and drug development professional, the meticulous and safe handling of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe use of G...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher, scientist, and drug development professional, the meticulous and safe handling of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe use of Guanidine;4-(4-methylphenyl)benzenesulfonic acid, also known as guanidinium p-toluenesulfonate. Our commitment is to empower you with the knowledge to not only utilize this compound effectively but to do so with the highest standards of laboratory safety, ensuring the well-being of personnel and the integrity of your research.

Understanding the Compound: A Hazard Profile

Guanidinium p-toluenesulfonate is an organic salt. While specific toxicological data for this exact compound is not extensively documented in readily available safety data sheets, the hazards can be inferred from its constituent parts: the guanidinium cation and the p-toluenesulfonate anion, as well as from data on similar guanidinium salts like guanidinium chloride.[1][2]

The guanidinium cation is known to be a chaotropic agent, capable of denaturing proteins.[3] Guanidine and its salts are generally considered hazardous, with potential for acute toxicity if swallowed, and can cause skin and eye irritation.[4][5][6][7][8] Guanidinium compounds can also be harmful to aquatic life.[4][9]

Key Hazard Information Summary:

Hazard StatementClassification
Harmful if swallowed or if inhaled[9][10]Acute Toxicity (Oral, Inhalation)
Causes skin irritation[9][10]Skin Irritation
Causes serious eye irritation[9][10]Eye Irritation
Harmful to aquatic life[4][9]Hazardous to the Aquatic Environment, Acute Hazard

This data is based on closely related guanidinium compounds and should be considered representative until a specific Safety Data Sheet (SDS) for Guanidinium p-Toluenesulfonate becomes available.

Essential Personal Protective Equipment (PPE)

A proactive approach to safety begins with the correct selection and use of PPE. The following are mandatory when handling Guanidine;4-(4-methylphenyl)benzenesulfonic acid.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended.[4][5] Always inspect gloves for integrity before use and change them immediately if contaminated.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For operations with a higher risk of splashing, chemical safety goggles are necessary.[4][5]

  • Skin and Body Protection: A standard laboratory coat must be worn at all times to protect against skin contact.[4][5]

  • Respiratory Protection: In instances where dust may be generated, such as when weighing or transferring the solid compound, a NIOSH-approved respirator is required to prevent inhalation.[4][9]

PPE Selection Workflow:

Caption: PPE selection workflow for handling Guanidinium p-Toluenesulfonate.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is critical for minimizing risk. All handling of Guanidine;4-(4-methylphenyl)benzenesulfonic acid should be conducted within a well-ventilated laboratory, preferably inside a certified chemical fume hood.[4]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including PPE and spill cleanup materials, readily available.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations of the solid compound within a chemical fume hood to control dust.

    • Use a scoop or spatula for transfers. Avoid creating dust clouds.

    • Close the container tightly after use.

  • Solution Preparation:

    • When dissolving the solid, add it slowly to the solvent with stirring.

    • If the dissolution is exothermic, use a cooling bath to control the temperature.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.

    • Decontaminate the work surface with a suitable laboratory detergent and water.

Disposal Plan: Managing Guanidinium Waste

Guanidine-containing waste is classified as hazardous and must be disposed of accordingly to prevent environmental contamination and ensure regulatory compliance.[4][5]

Waste Segregation and Collection:

  • Solid Waste: Collect unused Guanidine;4-(4-methylphenyl)benzenesulfonic acid and any materials contaminated with the solid (e.g., weigh boats, contaminated gloves) in a clearly labeled, sealed hazardous waste container.[4][5]

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[4]

Disposal Workflow:

Disposal_Workflow Start Generate Waste SolidWaste Solid Guanidinium Waste Start->SolidWaste Solid LiquidWaste Liquid Guanidinium Waste Start->LiquidWaste Liquid SolidContainer Labeled, Sealed Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Labeled, Leak-Proof Hazardous Waste Container LiquidWaste->LiquidContainer EHS_Pickup Arrange for EHS Pickup SolidContainer->EHS_Pickup LiquidContainer->EHS_Pickup

Sources

© Copyright 2026 BenchChem. All Rights Reserved.